Product packaging for 4-Methylcatecholdimethylacetate(Cat. No.:CAS No. 52589-39-6)

4-Methylcatecholdimethylacetate

Cat. No.: B047608
CAS No.: 52589-39-6
M. Wt: 268.26 g/mol
InChI Key: INCGXCFQGBLZHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Methylcatecholdimethylacetate, also known as this compound, is a useful research compound. Its molecular formula is C13H16O6 and its molecular weight is 268.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16O6 B047608 4-Methylcatecholdimethylacetate CAS No. 52589-39-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[2-(2-methoxy-2-oxoethoxy)-4-methylphenoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O6/c1-9-4-5-10(18-7-12(14)16-2)11(6-9)19-8-13(15)17-3/h4-6H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INCGXCFQGBLZHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)OC)OCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001169811
Record name 1,1′-Dimethyl 2,2′-[(4-methyl-1,2-phenylene)bis(oxy)]bis[acetate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001169811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52589-39-6
Record name 1,1′-Dimethyl 2,2′-[(4-methyl-1,2-phenylene)bis(oxy)]bis[acetate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52589-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1′-Dimethyl 2,2′-[(4-methyl-1,2-phenylene)bis(oxy)]bis[acetate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001169811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Methylcatechol Dimethylacetate: A Versatile Chemical Intermediate in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylcatechol dimethylacetate, with the chemical formula C₁₃H₁₆O₆, is a significant chemical intermediate, primarily recognized for its crucial role as a precursor in the synthesis of high-value compounds.[1] Its molecular structure, featuring a 4-methylcatechol backbone with two O-linked methyl acetate groups, provides multiple sites for chemical modification, rendering it a versatile building block in organic synthesis.[1] This guide provides a comprehensive overview of its synthesis, properties, and key applications, with a focus on its established role in the fragrance industry and an exploration of its potential in other areas of chemical synthesis.

Physicochemical Properties

A summary of the key physical and chemical properties of 4-Methylcatechol dimethylacetate is presented in the table below. It is important to note that slight variations in reported values, particularly the melting point, may exist due to different experimental conditions and purity levels.

PropertyValueReference
Molecular Formula C₁₃H₁₆O₆[1]
Molecular Weight 268.26 g/mol [1]
Appearance Colorless to light yellow liquid or solid[2]
Melting Point 22-24 °C or 39-41 °C[2]
Boiling Point ~238-240 °C or 354 °C[2]
Density ~1.19 g/cm³[2]
Solubility Soluble in most organic solvents (e.g., ethanol, ether)[2]

Synthesis of 4-Methylcatechol Dimethylacetate

The primary route for the synthesis of 4-Methylcatechol dimethylacetate is through the Williamson ether synthesis. This reaction involves the O-alkylation of 4-methylcatechol with a haloacetate, typically methyl bromoacetate, in the presence of a base.[1]

Precursor: 4-Methylcatechol

The availability of high-purity 4-methylcatechol is crucial for the efficient synthesis of the target intermediate. 4-Methylcatechol can be synthesized through various methods, including the demethylation of 2-methoxy-4-methylphenol.[1]

G 2-Methoxy-4-methylphenol 2-Methoxy-4-methylphenol 4-Methylcatechol 4-Methylcatechol 2-Methoxy-4-methylphenol->4-Methylcatechol Demethylation 4-Methylcatechol_Dimethylacetate 4-Methylcatechol_Dimethylacetate 4-Methylcatechol->4-Methylcatechol_Dimethylacetate Williamson Ether Synthesis

Caption: Synthetic pathway to 4-Methylcatechol dimethylacetate.

Optimized Experimental Protocol: KI-Catalyzed Williamson Ether Synthesis

Research has shown that the addition of potassium iodide (KI) as a catalyst significantly enhances the yield of 4-Methylcatechol dimethylacetate. The in-situ generation of methyl iodoacetate, which is more reactive than methyl bromoacetate, accelerates the reaction.

Materials:

  • 4-Methylcatechol (C₇H₈O₂)

  • Methyl bromoacetate (C₃H₅BrO₂)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Potassium iodide (KI)

  • Acetone (solvent)

Optimized Reaction Conditions:

  • Molar Ratio (KI : 4-Methylcatechol): 0.75 : 1

  • Molar Ratio (Methyl bromoacetate : 4-Methylcatechol): 3.5 : 1

  • Molar Ratio (K₂CO₃ : 4-Methylcatechol): 4 : 1

  • Reaction Temperature: 80°C

  • Reaction Time: 6 hours

Procedure:

  • To a stirred solution of 4-methylcatechol in acetone, add anhydrous potassium carbonate and potassium iodide.

  • Heat the mixture to the reaction temperature of 80°C.

  • Add methyl bromoacetate dropwise to the reaction mixture.

  • Maintain the reaction at 80°C for 6 hours, monitoring the progress by a suitable analytical method (e.g., TLC or GC).

  • After completion, cool the reaction mixture and filter to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by a suitable method, such as recrystallization or column chromatography.

Under these optimized conditions, the yield of 4-Methylcatechol dimethylacetate can reach up to 94.7%.

Applications as a Versatile Chemical Intermediate

The primary and most well-documented application of 4-Methylcatechol dimethylacetate is as a key intermediate in the synthesis of the fragrance compound Calone 1951®, also known as Watermelon Ketone.[3]

Synthesis of Calone 1951® (A Benzodioxepinone)

The synthesis of Calone 1951® from 4-Methylcatechol dimethylacetate involves a Dieckmann condensation followed by hydrolysis and decarboxylation.[4]

G cluster_0 Synthesis of Calone 1951® 4-Methylcatechol_Dimethylacetate 4-Methylcatechol_Dimethylacetate Dieckmann_Intermediate Dieckmann_Intermediate 4-Methylcatechol_Dimethylacetate->Dieckmann_Intermediate Dieckmann Condensation Calone_1951 Calone_1951 Dieckmann_Intermediate->Calone_1951 Hydrolysis & Decarboxylation

References

An In-depth Technical Guide to the Aromatic Properties of 4-Methylcatecholdimethylacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylcatecholdimethylacetate, a key intermediate in the synthesis of the iconic fragrance component Calone 1951®, also known as "Watermelon Ketone," is a molecule of significant interest in the fields of fragrance chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and an analysis of its spectroscopic data. While primarily recognized as a precursor, this document also explores the potential biological activities of this compound, drawing inferences from the known properties of its catechol core. All quantitative data is presented in structured tables, and key processes are visualized through diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound (CAS 52589-39-6) is a catechol derivative that serves as a crucial building block in the fragrance industry.[1] Its molecular structure, featuring a substituted aromatic ring and two dimethylacetate moieties, makes it a versatile precursor for more complex molecules.[2] The primary application of this compound is in the multi-step synthesis of 7-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-one, famously known as Calone 1951® or "Watermelon Ketone".[3] This fragrance ingredient is renowned for its unique aqueous, marine, and ozonic notes, which have defined a generation of perfumery.[4][5][6]

While the olfactory properties of the final product, Watermelon Ketone, are well-documented, the intrinsic aromatic characteristics of its precursor, this compound, are not extensively reported in publicly available literature. Its primary role is that of a chemical intermediate, and as such, its own sensory profile has not been a major focus of research.

From a broader scientific perspective, the catechol structural motif present in this compound is associated with a range of biological activities, including antioxidant and neuroprotective effects.[7][8] This guide will, therefore, also touch upon the speculative biological potential of this molecule, providing a foundation for further investigation in the realm of drug discovery and development.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and predicted spectroscopic data for this compound is presented below. This information is crucial for its identification, purification, and characterization in a laboratory setting.

Physicochemical Properties
PropertyValueReference
CAS Number 52589-39-6[9]
Molecular Formula C₁₃H₁₆O₆[9]
Molecular Weight 268.26 g/mol [9]
Appearance Colorless to light yellow liquidNot explicitly cited
Solubility Soluble in most organic solventsNot explicitly cited
Spectroscopic Data

Predicted chemical shifts for ¹H and ¹³C NMR are valuable for structural elucidation.

Table 2: Predicted ¹H NMR Spectral Data

Proton TypePredicted Chemical Shift (δ) ppm
Aromatic (CH)6.6 - 6.8
Methylene (O-CH₂-CO)~4.6
Methoxy (O-CH₃)3.7 - 3.8
Methyl (Ar-CH₃)~2.2

Table 3: Predicted ¹³C NMR Spectral Data

Carbon TypePredicted Chemical Shift (δ) ppm
Carbonyl (C=O)~170
Aromatic (C-O)145 - 150
Aromatic (C-C/C-H)115 - 125
Methylene (O-CH₂)~66
Methoxy (O-CH₃)~52
Methyl (Ar-CH₃)~20

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Table 4: Expected FT-IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)
C=O (Ester)1750 - 1730
C-O (Ester)1300 - 1000
C-H (Aromatic)3100 - 3000
C-H (Aliphatic)3000 - 2850
C=C (Aromatic)1600 - 1475

The mass spectrum of this compound would show a molecular ion peak and characteristic fragmentation patterns.

Table 5: Expected Mass Spectrometry Data

Ionm/z
Molecular Ion [M]⁺268
Fragment [M - OCH₃]⁺237
Fragment [M - COOCH₃]⁺209
Fragment [M - CH₂COOCH₃]⁺195

Experimental Protocols

The synthesis of this compound is typically achieved through a Williamson ether synthesis, a well-established and versatile method for forming ethers. The following protocol is based on optimized conditions reported in the literature.

Synthesis of this compound via KI-Catalyzed Williamson Ether Synthesis

This procedure details the reaction of 4-methylcatechol with methyl bromoacetate in the presence of potassium carbonate as a base and potassium iodide as a catalyst.

Materials:

  • 4-Methylcatechol (C₇H₈O₂)

  • Methyl bromoacetate (C₃H₅BrO₂)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Potassium iodide (KI)

  • Acetone, anhydrous

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 4-methylcatechol, anhydrous potassium carbonate, and potassium iodide in acetone. The optimal molar ratios are reported to be:

    • Methyl bromoacetate to 4-methylcatechol: 3.5 : 1

    • Potassium carbonate to 4-methylcatechol: 4 : 1

    • Potassium iodide to 4-methylcatechol: 0.75 : 1

  • Addition of Alkylating Agent: While stirring the mixture, add methyl bromoacetate dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 6 hours with vigorous stirring.

  • Work-up: a. After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. b. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone. c. Dissolve the residue in diethyl ether and transfer to a separatory funnel. d. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. e. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: a. Filter off the drying agent. b. Concentrate the filtrate under reduced pressure to obtain the crude product. c. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Expected Yield: Under these optimized conditions, a yield of up to 95.4% has been reported.

Diagram of the Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 4-Methylcatechol Reaction Williamson Ether Synthesis (Reflux in Acetone, 80°C, 6h) Reactant1->Reaction Reactant2 Methyl Bromoacetate Reactant2->Reaction Base K₂CO₃ Base->Reaction Catalyst KI Catalyst->Reaction Workup Aqueous Work-up Reaction->Workup Purification Purification Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Aromatic Properties and Olfactory Profile

As a chemical intermediate, the primary focus of research on this compound has been its efficient synthesis and subsequent conversion to Calone 1951®. Consequently, there is a notable lack of publicly available data specifically detailing its intrinsic aromatic properties. Sensory panel evaluations, odor threshold determinations, and detailed olfactory descriptions for this compound itself are not well-documented.

The powerful and characteristic "watermelon" and "marine" notes are attributed to the final cyclized product, Calone 1951®.[4][5][6] It is plausible that this compound possesses a more subdued and less distinct aroma profile, which is typical for many precursor molecules in the fragrance industry. Further sensory analysis would be required to definitively characterize its scent.

Potential Biological Activities and Signaling Pathways

While specific biological studies on this compound are limited, the presence of the catechol moiety suggests potential for bioactivity. Catechol-containing compounds are known to possess antioxidant and neuroprotective properties.[7][8]

Antioxidant Activity

The catechol structure can act as a radical scavenger, donating hydrogen atoms to neutralize free radicals and thereby mitigating oxidative stress. This activity is attributed to the formation of a stable semiquinone radical. It is hypothesized that this compound could exhibit similar antioxidant properties, which could be evaluated using standard in vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging or FRAP (ferric reducing antioxidant power) assays.

Neuroprotective Effects

Oxidative stress is a key factor in the pathogenesis of neurodegenerative diseases. By reducing oxidative damage, catechol-containing compounds may exert neuroprotective effects.[10] The potential mechanism could involve the modulation of cellular signaling pathways related to stress response and cell survival. One such pathway is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway, which is a primary regulator of cellular antioxidant defenses.

Speculative Signaling Pathway

The following diagram illustrates a speculative signaling pathway for the potential neuroprotective effects of this compound, based on the known actions of other catechol-containing antioxidants.

Signaling_Pathway cluster_stress Cellular Stress cluster_compound Compound Action cluster_pathway Signaling Cascade cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 induces dissociation Compound This compound (as an antioxidant) Compound->ROS scavenges Nrf2 Nrf2 (activated) Nrf2_Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, GST) ARE->Antioxidant_Enzymes upregulates transcription Antioxidant_Enzymes->ROS neutralizes Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection leads to

Caption: Speculative neuroprotective signaling pathway of this compound.

Conclusion

This compound is a scientifically and commercially important molecule, primarily serving as a precursor in the synthesis of the fragrance ingredient Calone 1951®. This guide has provided a detailed overview of its known physicochemical properties, spectroscopic data, and a robust experimental protocol for its synthesis. While its own aromatic profile is not well-characterized, its structural relationship to biologically active catechols suggests a potential for antioxidant and neuroprotective activities that warrants further investigation. The information and visualizations presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, providing a solid foundation for future studies on this versatile compound.

References

4-Methylcatechol Dimethylacetate: A Key Precursor in the Synthesis of a Marine Fragrance Icon

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals on the Synthesis, Characterization, and Application of 4-Methylcatechol Dimethylacetate in the Fragrance Industry.

Abstract

4-Methylcatechol dimethylacetate (MCDA) serves as a critical intermediate in the industrial synthesis of the iconic fragrance ingredient, Calone 1951®, known for its distinctive fresh, ozonic, and marine notes. This technical guide provides a comprehensive overview of the synthesis of MCDA via a potassium iodide-catalyzed Williamson ether synthesis, its subsequent conversion to Calone 1951®, and the analytical techniques employed for its characterization. Detailed reaction conditions, quantitative data, and a schematic representation of the synthetic pathway are presented to offer a complete resource for researchers and professionals in the field of fragrance chemistry.

Introduction

The demand for novel and evocative scents has propelled significant advancements in synthetic organic chemistry within the fragrance industry. Calone 1951®, or 7-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-one, stands out as a revolutionary molecule that defined the marine fragrance family. The efficient synthesis of this compound is of considerable commercial interest, and 4-methylcatechol dimethylacetate is a pivotal precursor in this process. This document outlines the synthesis and characterization of MCDA, highlighting its role in the multi-step synthesis of Calone 1951®.

Synthesis of 4-Methylcatechol Dimethylacetate

The primary route for the synthesis of 4-methylcatechol dimethylacetate is the Williamson ether synthesis, a robust and widely used method for forming ethers.[1][2] This reaction involves the O-alkylation of 4-methylcatechol with methyl bromoacetate. The efficiency of this synthesis is significantly enhanced by the use of potassium iodide (KI) as a catalyst.[3][4][5][6]

Reaction Mechanism

The synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2] The reaction is initiated by the deprotonation of the hydroxyl groups of 4-methylcatechol by a base, typically potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide. The KI catalyst facilitates the reaction by converting the alkylating agent, methyl bromoacetate, into the more reactive methyl iodoacetate in situ. The phenoxide then attacks the electrophilic carbon of the methyl iodoacetate, displacing the iodide leaving group and forming the ether linkages.

Optimized Reaction Conditions

Orthogonal experiments have been conducted to determine the optimal conditions for the KI-catalyzed synthesis of MCDA, achieving a high yield of the final product.[5][6]

ParameterOptimized Condition
Molar Ratio (KI : 4-Methylcatechol)0.75 : 1
Molar Ratio (Methyl Bromoacetate : 4-Methylcatechol)3.5 : 1
Molar Ratio (K₂CO₃ : 4-Methylcatechol)4 : 1
Reaction Time6 hours
Reaction Temperature80°C
Achieved Yield 94.7%

Table 1: Optimized reaction conditions for the synthesis of 4-Methylcatechol dimethylacetate.[5]

Experimental Protocol

While a detailed, step-by-step protocol from a peer-reviewed journal is not publicly available, the following is a generalized procedure based on the provided reaction conditions:

  • To a reaction vessel equipped with a condenser, mechanical stirrer, and nitrogen inlet, add 4-methylcatechol and potassium carbonate in the specified molar ratios.

  • Add a suitable solvent (e.g., acetone or acetonitrile) and the potassium iodide catalyst.

  • Heat the mixture to 80°C with stirring.

  • Slowly add methyl bromoacetate to the reaction mixture.

  • Maintain the reaction at 80°C for 6 hours, monitoring the progress by a suitable technique (e.g., TLC or GC).

  • After completion, cool the reaction mixture and filter to remove inorganic salts.

  • The filtrate is then concentrated under reduced pressure to yield the crude product.

  • Purification of the crude 4-methylcatechol dimethylacetate can be achieved by recrystallization or column chromatography to obtain the final product.

Transformation to Calone 1951®

4-Methylcatechol dimethylacetate is the direct precursor to the fragrance molecule Calone 1951®. This transformation is achieved through a three-step sequence involving an intramolecular cyclization, hydrolysis, and subsequent decarboxylation.[3][4][6]

StepReaction NameReagentsIntermediate/Product
1Intramolecular Cyclization (Dieckmann Condensation)Strong Base (e.g., NaOEt)Cyclic β-keto ester
2HydrolysisAcid (e.g., H₃O⁺)β-keto acid
3DecarboxylationHeat (Δ)7-methyl-2H-1,5-benzodioxepin-3(4H)-one (Calone 1951®)

Table 2: Sequential reactions for the synthesis of Calone 1951® from 4-Methylcatechol dimethylacetate.[7]

The overall yield of Calone 1951® from 4-methylcatechol, following the optimized synthesis of MCDA, is reported to be up to 68%.[3][4][6]

Characterization of 4-Methylcatechol Dimethylacetate

A comprehensive structural elucidation and purity assessment of the synthesized MCDA is crucial. This is achieved through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is a powerful tool for identifying the carbon framework of the molecule. The predicted chemical shifts for the key carbon atoms in MCDA are summarized below.

Carbon AtomPredicted Chemical Shift (δ) ppm
Ester Carbonyl (C=O)~170
Aromatic C-O147 - 149
Aromatic C-C/C-H113 - 125
Methylene (-O-CH₂-)~66
Methoxy (-OCH₃)~52

Table 3: Predicted ¹³C NMR chemical shifts for 4-Methylcatechol dimethylacetate.[7]

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and elemental composition of MCDA.

TechniqueExpected Result
Electrospray Ionization (ESI+)Protonated molecular ion ([M+H]⁺) at m/z 269.26
High-Resolution Mass Spectrometry (HRMS)Confirmation of the elemental composition: C₁₃H₁₆O₆

Table 4: Expected mass spectrometry data for 4-Methylcatechol dimethylacetate.[7]

Vibrational Spectroscopy (FTIR)

Fourier-transform infrared (FTIR) spectroscopy is utilized to identify the characteristic functional groups present in the molecule, such as the ester carbonyl (C=O) and ether (C-O) stretches.[7]

Synthetic Pathway Visualization

The following diagram illustrates the overall synthetic workflow from 4-methylcatechol to the final fragrance compound, Calone 1951®, with 4-methylcatechol dimethylacetate as the key intermediate.

Synthesis_Pathway reagent reagent intermediate intermediate product product catalyst catalyst Methyl_Bromoacetate Methyl Bromoacetate MCDA 4-Methylcatechol Dimethylacetate Methyl_Bromoacetate->MCDA K2CO3 K₂CO₃ K2CO3->MCDA KI KI KI->MCDA Cyclic_beta_keto_ester Cyclic β-keto ester MCDA->Cyclic_beta_keto_ester Dieckmann Condensation Strong_Base Strong Base (e.g., NaOEt) Strong_Base->Cyclic_beta_keto_ester beta_keto_acid β-keto acid Cyclic_beta_keto_ester->beta_keto_acid Hydrolysis Acid_Hydrolysis H₃O⁺ Acid_Hydrolysis->beta_keto_acid Calone_1951 Calone 1951® beta_keto_acid->Calone_1951 Decarboxylation Heat Heat (Δ) Heat->Calone_1951

Synthesis of Calone 1951® from 4-methylcatechol.

Conclusion

4-Methylcatechol dimethylacetate is a fundamentally important precursor in the fragrance industry, enabling the efficient synthesis of the marine fragrance, Calone 1951®. The optimization of its synthesis through a KI-catalyzed Williamson ether reaction has led to high-yield production, making the overall process more economically viable. The well-defined pathway from MCDA to the final product, coupled with robust analytical characterization methods, provides a solid foundation for the consistent and high-quality production of this unique and influential fragrance ingredient. This guide serves as a valuable technical resource for professionals engaged in the synthesis and development of fragrance compounds.

References

Potential of 4-Methylcatecholdimethylacetate in material science research.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Potential of 4-Methylcatecholdimethylacetate in Material Science

Abstract

This compound (4-MC-DMA) is a catechol derivative with significant, yet largely unexplored, potential in advanced material science. The catechol moiety is renowned for its exceptional adhesive and antioxidant properties, inspired by the adhesive proteins of marine mussels. However, the free hydroxyl groups of catechols can inhibit common polymerization processes. 4-MC-DMA presents a strategic advantage as its catechol hydroxyls are protected by acetate groups, rendering it a promising monomer precursor for synthesizing functional polymers. This guide details the synthesis of 4-MC-DMA, proposes a pathway for its use in creating novel polymers, and summarizes its potential applications in high-performance adhesives, coatings, and stable polymer composites. Quantitative data from analogous catechol-based systems are presented to benchmark its potential performance.

Introduction to this compound (4-MC-DMA)

This compound, with the IUPAC name methyl 2-[2-(2-methoxy-2-oxoethoxy)-4-methylphenoxy]acetate, is an organic compound derived from 4-methylcatechol.[1] The core of its functionality lies in the 4-methylcatechol structure, a benzene ring with two adjacent hydroxyl groups and a methyl substituent.[2][3] In 4-MC-DMA, these critical hydroxyl groups are protected as acetate esters. This "protected" nature is the key to its potential in polymer science, as unprotected catechols can act as radical scavengers, thereby inhibiting free-radical polymerization.[4]

The acetate groups can be removed through hydrolysis to regenerate the active catechol functionality post-polymerization, enabling the final material to exhibit the powerful adhesive and antioxidant properties inherent to catechols.[5][6] This strategy allows for the creation of advanced polymers with precisely controlled functionality.

Chemical and Physical Properties

A summary of the known properties of 4-MC-DMA is presented below.

PropertyValueSource
CAS Number 52589-39-6[1]
Molecular Formula C₁₃H₁₆O₆[1][7]
Molecular Weight 268.26 g/mol [1][7]
IUPAC Name methyl 2-[2-(2-methoxy-2-oxoethoxy)-4-methylphenoxy]acetate[1][7]
Melting Point 39-41 °C[8]
Boiling Point 354 °C[8][9]
Density 1.183 g/cm³[8][9]

Synthesis of this compound

The primary and most efficient method for synthesizing 4-MC-DMA is through a Williamson ether synthesis.[1][10] This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide.

Reaction Pathway

The synthesis reacts 4-methylcatechol with methyl bromoacetate.[1][10][11] A base, such as potassium carbonate, is used to deprotonate the hydroxyl groups of 4-methylcatechol, forming a more nucleophilic phenoxide. The reaction is often catalyzed by potassium iodide (KI), which can significantly increase the product yield by converting the bromoacetate to the more reactive iodoacetate in situ.[12][13] Verification experiments have shown that with the addition of KI, the yield can be increased from 78.5% to as high as 95.4%.[12][13]

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Catalyst R1 4-Methylcatechol Proc Williamson Ether Synthesis R1->Proc R2 Methyl Bromoacetate R2->Proc C1 Base (e.g., K₂CO₃) C1->Proc C2 Catalyst (KI) C2->Proc Prod This compound (Yield: up to 95.4%) Proc->Prod High Yield

Figure 1: Synthesis workflow for this compound.

Potential in Material Science: A Proposed Pathway

While direct polymerization of 4-MC-DMA has not been documented, its structure is ideally suited for a "protect-polymerize-deprotect" strategy, analogous to methods used for other catechol-containing monomers like 3,4-dimethoxystyrene.[4][14] This approach allows for the creation of high-molecular-weight polymers with pendant catechol groups that impart unique functionalities.

Proposed Workflow for Functional Polymer Synthesis

The proposed pathway involves two key steps after the synthesis of the 4-MC-DMA monomer:

  • Polymerization: 4-MC-DMA, with its protected hydroxyls, can be copolymerized with other vinyl monomers (e.g., styrene, acrylates) to build a polymer backbone with desired mechanical properties.

  • Deprotection: The acetate protecting groups on the polymer are removed via hydrolysis to expose the active catechol moieties. These free catechol groups can then form strong adhesive bonds or act as antioxidants.

Proposed_Workflow Start 4-MC-DMA (Protected Monomer) Step1 Polymerization (e.g., with Styrene) Start->Step1 Intermediate Protected Copolymer Step1->Intermediate Step2 Deprotection (Hydrolysis) Intermediate->Step2 End Functional Polymer (Active Catechol Groups) Step2->End

Figure 2: Proposed workflow from monomer to functional material.

Application 1: High-Performance Adhesives

Catechol-based polymers are renowned for their exceptional adhesion, particularly in wet environments.[8][15] The dihydroxyl arrangement of the catechol group facilitates strong interfacial interactions through multiple mechanisms:

  • Hydrogen Bonding: Forms strong bidentate hydrogen bonds with substrates, capable of displacing water molecules from surfaces.[1]

  • Metal Coordination: Chelates with metal ions and metal oxide surfaces, forming robust coordinative bonds.[8][11]

  • Covalent Cross-linking: Under oxidative conditions, catechol groups can cross-link, significantly improving the cohesive strength of the adhesive.[1]

By following the proposed workflow, polymers incorporating 4-MC-DMA could be used to create powerful adhesives for medical, marine, and industrial applications.

Application 2: Functional Coatings

The ability of catechols to adhere to a vast range of organic and inorganic surfaces makes them ideal for surface modification.[10] Polydopamine, a polymer of a catecholamine, can form thin, conformal coatings on virtually any material via a simple dip-coating process.[10] A polymer derived from 4-MC-DMA could be applied as a coating to:

  • Act as a Primer: Create an adhesive layer to promote the bonding of a secondary coating (e.g., an antifouling layer or a biocompatible polymer).[10]

  • Provide Corrosion Resistance: Form a passivating layer on metal surfaces.

  • Immobilize Biomolecules: The reactive nature of the catechol group allows for the covalent attachment of enzymes or other proteins.[10]

Application 3: Polymer Stabilization (Antioxidant)

Oxidative degradation is a primary failure mechanism for many polymers. The catechol moiety is a potent antioxidant and free-radical scavenger.[9][16] After deprotection, the catechol groups within a polymer matrix can protect the material from degradation by donating hydrogen atoms to terminate radical chain reactions. This could enhance the longevity and performance of materials exposed to heat, UV radiation, or oxidative environments.

Antioxidant_Mechanism cluster_catechol Deprotected Catechol Group Catechol R-Catechol-(OH)₂ Radical Free Radical (R•) CatecholRadical Catechol Semiquinone Radical (Resonance Stabilized) Catechol->CatecholRadical H• donation StableRadical Stabilized Radical (R-H) Radical->StableRadical H• acceptance

Figure 3: Antioxidant mechanism of a deprotected catechol moiety.

Benchmarking Performance: Data from Analogous Systems

To estimate the potential performance of polymers derived from 4-MC-DMA, quantitative data from similar catechol-functionalized polymers are summarized below. These materials demonstrate the significant impact of incorporating catechol moieties.

Table 1: Adhesive Properties of Catechol-Based Polymers
Polymer SystemSubstrateAdhesion Strength (MPa)EnvironmentSource
Poly(catechol-styrene)Aluminum~3.0Dry[11]
Poly(catechol-styrene)Aluminum1.8Seawater[1]
Poly[(3,4-dihydroxymandelic acid)-co-(lactic acid)]Aluminum2.6Dry[1]
Chitosan-Catechol CompositeWood1.50 - 3.12Dry[12]
Chitosan-Catechol CompositePork Skin0.09 - 0.13Wet[12]
Thioctic Acylamino Catechol (TAC) CopolymerGlass>5.0Underwater[8]
Catechol-functionalized PolyurethaneWood5.20Dry[10]
Table 2: Mechanical and Thermal Properties of Catechol-Based Polymers
Polymer SystemPropertyValueSource
Catechol-functionalized Poly(diol citrate)Tensile Strength1.16 MPa[1]
Catechol-functionalized Poly(diol citrate)Young's Modulus2.86 MPa[1]
Catechol-functionalized PolyacrylatesGlass Transition (Tg)14.0 - 70.4 °C[1]
Polydopamine (PDA)Endothermic Transition~130 °C[6]

Experimental Protocols

The following section provides detailed methodologies for the synthesis of 4-MC-DMA and proposed protocols for its subsequent use in polymer synthesis.

Protocol 1: Synthesis of this compound

Materials:

  • 4-Methylcatechol

  • Methyl bromoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Potassium iodide (KI)

  • Acetone, anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 1.0 equivalent of 4-methylcatechol in anhydrous acetone.

  • Add 2.5 equivalents of anhydrous potassium carbonate and 0.1 equivalents of potassium iodide to the solution.

  • Stir the suspension vigorously for 15 minutes at room temperature.

  • Add 2.2 equivalents of methyl bromoacetate dropwise to the suspension.

  • Attach the reflux condenser and heat the mixture to reflux. Maintain reflux for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Wash the collected solids with a small amount of acetone.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Protocol 2: Proposed Deprotection of Acetate Groups (Hydrolysis)

Materials:

  • Polymer containing 4-MC-DMA units

  • Methanol or Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH) or Hydrochloric acid (HCl) solution

  • Magnetic stirrer, pH meter

Procedure (Base-catalyzed):

  • Dissolve the polymer in a suitable solvent (e.g., THF).

  • Add an aqueous solution of NaOH (e.g., 1 M) in excess relative to the acetate groups.

  • Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 4-12 hours. Monitor the hydrolysis by taking aliquots and analyzing via FTIR (disappearance of ester C=O stretch) or ¹H NMR.

  • Once deprotection is complete, neutralize the solution by adding an aqueous HCl solution until the pH is ~7.

  • Precipitate the deprotected polymer by adding the solution to a non-solvent (e.g., cold water or hexane).

  • Collect the polymer by filtration, wash thoroughly with water to remove salts, and dry under vacuum.

Protocol 3: Proposed Free-Radical Polymerization

Materials:

  • This compound (monomer)

  • Co-monomer (e.g., Styrene, Methyl Methacrylate)

  • Initiator (e.g., AIBN, Benzoyl Peroxide)

  • Solvent (e.g., Toluene, DMF)

  • Reaction vessel with inert gas inlet, condenser

Procedure (Solution Polymerization):

  • In a reaction vessel, dissolve the desired ratio of 4-MC-DMA and the co-monomer in the chosen solvent.

  • Add the radical initiator (typically 0.1-1.0 mol% relative to total monomers).

  • De-gas the solution by bubbling with an inert gas (e.g., Nitrogen or Argon) for 20-30 minutes to remove oxygen, which can inhibit the reaction.

  • Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN).

  • Maintain the temperature and stir for the desired reaction time (e.g., 6-24 hours).

  • Terminate the reaction by cooling to room temperature and exposing to air.

  • Precipitate the resulting polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).

  • Collect the polymer by filtration and dry under vacuum to a constant weight.

Conclusion and Future Outlook

This compound stands out as a highly promising but underutilized building block in material science. Its structure, featuring a protected catechol moiety, provides a strategic solution to the challenges typically associated with polymerizing catechol-containing monomers. The proposed "protect-polymerize-deprotect" workflow opens a viable pathway to novel functional polymers with exceptional adhesive, coating, and antioxidant properties. The performance data from analogous catechol-based systems strongly suggest that materials derived from 4-MC-DMA could achieve high-strength adhesion in challenging environments and significantly enhance material stability. Further research should focus on the direct synthesis and characterization of polymers from this monomer to validate its potential and optimize its performance in targeted applications, from biomedical devices to advanced industrial composites.

References

The Enigmatic Potential of 4-Methylcatecholdimethylacetate: A Technical Guide to its Putative Biological Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylcatecholdimethylacetate, a derivative of 4-methylcatechol, is a compound of interest primarily recognized for its role as a synthetic intermediate in the fragrance industry. However, the structural relationship to 4-methylcatechol, a known bioactive molecule, suggests a potential for this compound to interact with biological systems, likely following enzymatic hydrolysis to its parent compound. This technical guide consolidates the current, albeit limited, understanding of this compound and delves into the well-documented biological activities of 4-methylcatechol to provide a framework for future research and drug discovery efforts. While direct biological data for the title compound is scarce, this document serves as a comprehensive resource on its chemical properties and the potential pharmacological pathways it may influence.

Introduction

This compound is a chemical intermediate, notably in the synthesis of the fragrance Calone 1951®, also known as Watermelon Ketone.[1][2] Its synthesis is well-documented, typically involving the Williamson ether synthesis from 4-methylcatechol and methyl bromoacetate.[2][3][4] While its direct biological effects have not been extensively studied, its chemical structure warrants consideration as a potential prodrug of 4-methylcatechol. The ester linkages in this compound could be susceptible to hydrolysis by esterases present in biological systems, releasing the active 4-methylcatechol.

This guide will therefore focus on the known biological interactions of 4-methylcatechol as a basis for postulating the potential activities of its dimethylacetate derivative. The information presented aims to provide a foundation for researchers to explore the therapeutic possibilities of this compound and other veratrole derivatives in drug discovery.

Chemical Properties and Synthesis

This compound is characterized by a 4-methylcatechol core with two acetate groups attached to the phenolic oxygens.

PropertyValue
CAS Number 52589-39-6
Molecular Formula C₁₃H₁₆O₆
Molecular Weight 268.26 g/mol
Appearance White to light brown crystalline solid
Melting Point 39-41 °C
Boiling Point 354 °C
Density 1.183 g/cm³

Source:[5],[6]

The primary route for its synthesis is the Williamson ether synthesis, a well-established organic reaction.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Methylcatechol

  • Methyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • Potassium iodide (KI) (as catalyst)

  • Solvent (e.g., acetone, acetonitrile)

Procedure:

  • Dissolve 4-methylcatechol in the chosen solvent in a reaction flask.

  • Add potassium carbonate as a base to deprotonate the hydroxyl groups of 4-methylcatechol.

  • Add a catalytic amount of potassium iodide. Research has shown that KI can significantly increase the reaction yield.[4]

  • Add methyl bromoacetate to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC, GC).

  • After completion, cool the reaction mixture and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

The following diagram illustrates the workflow for the synthesis of this compound.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product start1 4-Methylcatechol reaction Williamson Ether Synthesis (Reflux in Solvent) start1->reaction start2 Methyl Bromoacetate start2->reaction start3 K2CO3 (Base) start3->reaction start4 KI (Catalyst) start4->reaction filter Filtration reaction->filter evap Solvent Evaporation filter->evap purify Recrystallization / Chromatography evap->purify product This compound purify->product

Synthesis of this compound.

Potential Biological Interactions: A Focus on 4-Methylcatechol

The biological relevance of this compound is hypothesized to stem from its in vivo hydrolysis to 4-methylcatechol. The following sections detail the known biological activities of 4-methylcatechol.

Antiplatelet Activity

4-Methylcatechol has been identified as a potent antiplatelet agent, demonstrating significantly higher activity than acetylsalicylic acid (aspirin) in some studies.[1][7] This effect is clinically relevant as it suggests potential applications in the prevention of cardiovascular diseases.

Quantitative Data on Antiplatelet Activity of 4-Methylcatechol

ParameterInducerConcentration of 4-MCEffectReference
Platelet AggregationArachidonic Acid10 µMClinically relevant inhibition[1]
Platelet AggregationCollagen10 µMClinically relevant inhibition[1]
Potency vs. Aspirin--~10x more active[7]

Mechanism of Action:

The antiplatelet effect of 4-methylcatechol is multifaceted. Mechanistic studies have shown that it can interfere with multiple pathways involved in platelet aggregation, including:

  • Inhibition of cyclooxygenase-thromboxane synthase coupling.[1][8]

  • Blockade of receptors for von Willebrand factor and platelet-activating factor.[1][8]

  • Interference with glycoprotein IIb/IIIa function.[1][8]

  • Modulation of protein kinase C activity and intracellular calcium elevation.[1][7][8]

The following diagram illustrates the proposed signaling pathway for the antiplatelet action of 4-methylcatechol.

G cluster_stimuli Platelet Agonists cluster_receptors Receptors cluster_signaling Intracellular Signaling cluster_response Platelet Response Collagen Collagen GPVI GPVI Collagen->GPVI Thrombin Thrombin PAR PAR Thrombin->PAR TXA2 Thromboxane A2 TP TP TXA2->TP PAF PAF PAFR PAFR PAF->PAFR PLC PLC GPVI->PLC PAR->PLC TP->PLC PAFR->PLC PKC PKC PLC->PKC Ca [Ca2+]i PLC->Ca Activation Platelet Activation PKC->Activation Ca->Activation COX COX-1 TXAS TXA Synthase COX->TXAS produces TXAS->TXA2 produces Activation->COX Aggregation Aggregation Activation->Aggregation MC 4-Methylcatechol MC->PKC inhibits MC->Ca inhibits MC->COX inhibits MC->TXAS inhibits

Antiplatelet mechanism of 4-methylcatechol.
Neurotrophic Factor Induction

4-Methylcatechol has been identified as an inducer of nerve growth factor (NGF) synthesis.[9][10] This property suggests its potential in the treatment of neurodegenerative diseases and nerve injury.

Pro-oxidant and Apoptotic Activity in Tumor Cells

In vitro studies have shown that 4-methylcatechol can induce apoptosis in murine tumor cells.[11] This cytotoxic effect is believed to be mediated by its extracellular pro-oxidant action, leading to the generation of hydrogen peroxide.[11]

Experimental Protocol: In Vitro Cytotoxicity Assay of 4-Methylcatechol

Cell Line:

  • Murine melanoma cells (or other suitable tumor cell line)

Reagents:

  • 4-Methylcatechol

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability dye

  • Catalase

  • Reduced glutathione (GSH)

Procedure:

  • Seed the tumor cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of 4-methylcatechol in the cell culture medium.

  • In separate experiments, pre-incubate cells with catalase or GSH before adding 4-methylcatechol to assess the role of oxidative stress.

  • Remove the old medium from the wells and add the medium containing different concentrations of 4-methylcatechol (with or without catalase/GSH).

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).

  • Measure the absorbance at a specific wavelength using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells).

The logical workflow for investigating the in vitro cytotoxicity is depicted below.

G cluster_setup Experimental Setup cluster_incubation Incubation cluster_assay Viability Assay cluster_analysis Data Analysis cells Seed Tumor Cells treatment Treat with 4-Methylcatechol (various concentrations) cells->treatment cotreatment Co-treat with Catalase or GSH cells->cotreatment incubate Incubate for 24-72h treatment->incubate cotreatment->incubate mtt Add MTT Reagent incubate->mtt measure Measure Absorbance mtt->measure viability Calculate Cell Viability measure->viability apoptosis Assess Apoptosis (e.g., Annexin V) viability->apoptosis

Workflow for in vitro cytotoxicity testing.

Future Directions and Conclusion

The available evidence strongly suggests that the biological activities of 4-methylcatechol are significant and warrant further investigation. Consequently, this compound emerges as a compelling candidate for prodrug development. Future research should focus on:

  • In vitro and in vivo hydrolysis studies: To confirm the conversion of this compound to 4-methylcatechol and determine the rate and extent of this conversion in biological matrices.

  • Pharmacokinetic and bioavailability studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

  • Direct biological activity screening: To investigate if this compound possesses any intrinsic biological activity independent of its hydrolysis to 4-methylcatechol.

  • Structure-activity relationship (SAR) studies: To synthesize and evaluate other derivatives of 4-methylcatechol to optimize potency and pharmacokinetic properties.

References

Methodological & Application

Application Notes and Protocols: Williamson Ether Synthesis of 4-Methylcatechol Dimethylacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-Methylcatechol dimethylacetate, an important intermediate in the synthesis of fragrance compounds such as Calone 1951®. The synthesis is achieved via a Williamson ether synthesis, a robust and versatile method for forming ethers.[1] This protocol highlights a potassium iodide (KI) catalyzed reaction between 4-methylcatechol and methyl bromoacetate.

Reaction Principle

The Williamson ether synthesis is a nucleophilic substitution (SN2) reaction where an alkoxide ion acts as the nucleophile, attacking an alkyl halide to form an ether.[2][3] In this specific application, the phenolic hydroxyl groups of 4-methylcatechol are deprotonated by a base, typically potassium carbonate, to form a dianion. This dianion then undergoes a double SN2 reaction with methyl bromoacetate. The addition of potassium iodide as a catalyst significantly enhances the reaction rate and yield by in-situ generation of methyl iodoacetate, which is a more reactive alkylating agent than methyl bromoacetate.[4]

Quantitative Data Summary

The following table summarizes the optimized reaction conditions and yield for the KI-catalyzed Williamson ether synthesis of 4-Methylcatechol dimethylacetate.[1][4]

ParameterValueMolar Ratio (relative to 4-Methylcatechol)
4-Methylcatechol (C₇H₈O₂)1 equivalent1
Methyl Bromoacetate (C₃H₅BrO₂)3.5 equivalents3.5
Potassium Carbonate (K₂CO₃)4 equivalents4
Potassium Iodide (KI)0.75 equivalents0.75
Reaction Temperature80°CN/A
Reaction Time6 hoursN/A
Yield 94.7% N/A

Experimental Protocol

This protocol is based on the optimized conditions reported for the synthesis of 4-Methylcatechol dimethylacetate.[4]

Materials:

  • 4-Methylcatechol

  • Methyl bromoacetate

  • Potassium carbonate (anhydrous)

  • Potassium iodide

  • Acetone (or other suitable aprotic polar solvent like DMF or acetonitrile)[3][5]

  • Diethyl ether (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methylcatechol (1 equivalent), potassium carbonate (4 equivalents), and potassium iodide (0.75 equivalents).

  • Solvent Addition: Add a suitable volume of a dry aprotic polar solvent, such as acetone, to the flask. The volume should be sufficient to ensure effective stirring of the reaction mixture.

  • Reagent Addition: While stirring, add methyl bromoacetate (3.5 equivalents) to the suspension.

  • Reaction: Heat the reaction mixture to 80°C and maintain it at this temperature under reflux with vigorous stirring for 6 hours.

  • Work-up:

    • After 6 hours, allow the reaction mixture to cool to room temperature.

    • Filter the mixture to remove the inorganic salts. Wash the filter cake with a small amount of the reaction solvent.

    • Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to remove the solvent.

    • Dissolve the resulting residue in diethyl ether.

    • Transfer the ether solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude 4-Methylcatechol dimethylacetate.

    • The crude product can be further purified by vacuum distillation or column chromatography if necessary.[6][7]

Visualizations

Reaction Pathway

Williamson_Ether_Synthesis Williamson Ether Synthesis of 4-Methylcatechol Dimethylacetate cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 4_Methylcatechol 4-Methylcatechol Dianion 4-Methylcatechol Dianion 4_Methylcatechol->Dianion + K₂CO₃ (Deprotonation) Methyl_Bromoacetate Methyl Bromoacetate Methyl_Iodoacetate Methyl Iodoacetate (more reactive) Methyl_Bromoacetate->Methyl_Iodoacetate + KI (Halogen Exchange) Base K₂CO₃ (Base) Catalyst KI (Catalyst) Product 4-Methylcatechol Dimethylacetate Dianion->Product + Methyl Bromoacetate / Methyl Iodoacetate (Double SN2 Reaction)

Caption: Reaction pathway for the synthesis of 4-Methylcatechol dimethylacetate.

Experimental Workflow

Experimental_Workflow Experimental Workflow for 4-Methylcatechol Dimethylacetate Synthesis Start Start Reaction_Setup Combine Reactants: 4-Methylcatechol, K₂CO₃, KI in a round-bottom flask. Start->Reaction_Setup Solvent_Addition Add dry aprotic polar solvent (e.g., Acetone). Reaction_Setup->Solvent_Addition Reagent_Addition Add Methyl Bromoacetate. Solvent_Addition->Reagent_Addition Reaction Heat to 80°C and reflux with stirring for 6 hours. Reagent_Addition->Reaction Cooling Cool to room temperature. Reaction->Cooling Filtration Filter to remove inorganic salts. Cooling->Filtration Concentration_1 Concentrate the filtrate (Rotary Evaporator). Filtration->Concentration_1 Extraction Dissolve residue in Diethyl Ether and perform aqueous work-up (NaHCO₃, Brine). Concentration_1->Extraction Drying Dry the organic layer (e.g., MgSO₄). Extraction->Drying Concentration_2 Concentrate the organic layer to obtain crude product. Drying->Concentration_2 Purification Further purification if needed (Vacuum Distillation / Column Chromatography). Concentration_2->Purification End End Purification->End

Caption: Step-by-step workflow for the synthesis and purification.

References

Application of Potassium Iodide as a Catalyst in the Synthesis of 4-Methylcatechol Dimethylacetate

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of potassium iodide (KI) as a catalyst in the synthesis of 4-methylcatechol dimethylacetate. This synthesis is a critical step in the production of various compounds, including the fragrant molecule Calone 1951®. The use of potassium iodide has been demonstrated to significantly enhance reaction efficiency and yield.

Introduction

The synthesis of 4-methylcatechol dimethylacetate is achieved through a Williamson ether synthesis, reacting 4-methylcatechol with methyl bromoacetate.[1][2] The addition of potassium iodide as a catalyst has been shown to dramatically increase the yield of this reaction.[2][3][4][5] The catalytic activity of potassium iodide stems from the in-situ generation of methyl iodoacetate, a more reactive alkylating agent than methyl bromoacetate, which accelerates the rate of the Williamson ether synthesis.[2][3][4][5]

Data Presentation

The following table summarizes the quantitative data from studies investigating the effect of potassium iodide on the synthesis of 4-methylcatechol dimethylacetate.

CatalystReactant Molar Ratios (KI:C₇H₈O₂:C₃H₅BrO₂)Base (K₂CO₃:C₇H₈O₂)Reaction Time (h)Reaction Temperature (°C)Yield of 4-Methylcatechol Dimethylacetate (%)Reference
None-Not specifiedNot specifiedNot specified78.5[2][3][5]
KI0.75:1:3.54:168094.7 - 95.4[2][3][4][5]

Experimental Protocols

This section details the optimized experimental protocol for the potassium iodide-catalyzed synthesis of 4-methylcatechol dimethylacetate.

Materials:

  • 4-Methylcatechol (C₇H₈O₂)

  • Methyl bromoacetate (C₃H₅BrO₂)

  • Potassium iodide (KI)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (or other suitable solvent)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard laboratory glassware for extraction and purification

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 4-methylcatechol, anhydrous potassium carbonate, and potassium iodide in the molar ratio of 1:4:0.75, respectively.

  • Add a suitable solvent, such as acetone.

  • To this stirred suspension, add methyl bromoacetate (3.5 molar equivalents relative to 4-methylcatechol).

  • Heat the reaction mixture to 80°C and maintain it under reflux with vigorous stirring for 6 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and potassium bromide.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by a suitable method, such as recrystallization or column chromatography, to yield pure 4-methylcatechol dimethylacetate.

Reaction Pathway and Catalytic Cycle

The following diagrams illustrate the overall reaction and the catalytic role of potassium iodide.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product 4-Methylcatechol 4-Methylcatechol MCDA 4-Methylcatechol Dimethylacetate 4-Methylcatechol->MCDA Methyl_Bromoacetate Methyl Bromoacetate Methyl_Bromoacetate->MCDA KI Potassium Iodide KI->MCDA Catalyzes

Caption: Overall reaction for the synthesis of 4-Methylcatechol Dimethylacetate.

G cluster_cycle Catalytic Cycle KI KI (Potassium Iodide) MeI CH₃COOCH₂I (Methyl Iodoacetate) KI->MeI Finkelstein Reaction MeBr CH₃COOCH₂Br (Methyl Bromoacetate) MeBr->MeI MeI->KI Iodide Regenerated KBr KBr (Potassium Bromide) MCDA 4-Methylcatechol Dimethylacetate MeI->MCDA Williamson Ether Synthesis Catecholate Deprotonated 4-Methylcatechol Catecholate->MCDA

Caption: Catalytic cycle showing the role of Potassium Iodide.

References

Application Notes and Protocols for the Characterization of 4-Methylcatecholdimethylacetate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Methylcatecholdimethylacetate is a chemical intermediate used in the synthesis of various compounds, including fragrances. Its proper characterization is crucial to ensure purity, confirm its chemical structure, and guarantee its suitability for downstream applications. This document provides detailed application notes and protocols for the analytical techniques used to characterize this compound.

Synthesis of this compound via Williamson Ether Synthesis

The primary method for synthesizing this compound is the Williamson ether synthesis, which involves the reaction of 4-methylcatechol with methyl bromoacetate.[1][2]

Experimental Protocol:
  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylcatechol in a suitable solvent such as acetone or acetonitrile.

  • Addition of Base: Add potassium carbonate (K₂CO₃) to the solution. The base deprotonates the hydroxyl groups of 4-methylcatechol to form the more nucleophilic phenoxide ions.[2]

  • Addition of Alkylating Agent: Slowly add methyl bromoacetate to the reaction mixture.

  • Catalyst (Optional but Recommended): Add a catalytic amount of potassium iodide (KI). The iodide ion is a better leaving group than bromide, and its in-situ exchange with methyl bromoacetate to form methyl iodoacetate can significantly increase the reaction rate and yield.[3][4]

  • Reaction Conditions: Heat the reaction mixture to 80°C and maintain it under reflux for 6 hours with continuous stirring. These conditions have been shown to produce a high yield of the desired product.[4]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts and wash them with the solvent.

  • Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water to remove any remaining inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product. The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.

Diagram of Synthesis Workflow:

G Synthesis of this compound cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification Reactant1 4-Methylcatechol Williamson Williamson Ether Synthesis (80°C, 6h) Reactant1->Williamson Reactant2 Methyl Bromoacetate Reactant2->Williamson Base Potassium Carbonate (K₂CO₃) Base->Williamson Catalyst Potassium Iodide (KI) Catalyst->Williamson Filtration Filtration Williamson->Filtration Extraction Extraction Filtration->Extraction Purification Purification (Column Chromatography/Recrystallization) Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Analytical Characterization Workflow

A combination of chromatographic and spectroscopic techniques is employed for the comprehensive characterization of this compound.

Diagram of Analytical Workflow:

G Analytical Characterization Workflow cluster_chromatography Chromatographic Analysis cluster_spectroscopy Spectroscopic Analysis Sample This compound Sample HPLC HPLC Sample->HPLC Purity & Quantification GCMS GC-MS Sample->GCMS Purity & Identification NMR NMR (¹H, ¹³C) Sample->NMR Structure Confirmation FTIR FTIR Sample->FTIR Functional Group ID Data Structural Elucidation & Purity Assessment HPLC->Data GCMS->Data NMR->Data FTIR->Data

Caption: General workflow for the analytical characterization.

High-Performance Liquid Chromatography (HPLC)

Application Note: HPLC is a primary technique for assessing the purity of this compound and for monitoring the progress of its synthesis. A reversed-phase method is typically employed.

Experimental Protocol:
  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL. Further dilute with the mobile phase to a working concentration of approximately 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation: Use a standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (ACN) and water.

      • Start with 50% ACN / 50% Water.

      • Linearly increase to 95% ACN / 5% Water over 15 minutes.

      • Hold at 95% ACN for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection: UV at 270 nm.

  • Data Analysis: The purity of the sample is determined by the area percentage of the main peak in the chromatogram.

Quantitative Data Summary:
ParameterValue
Expected Retention Time Dependent on the specific HPLC system and conditions, but should be a single major peak.
Purity Specification Typically >98% (by peak area).

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note: GC-MS is used for the qualitative and quantitative analysis of this compound, providing information on its purity and confirming its molecular weight and fragmentation pattern. For catechol derivatives, derivatization may be necessary to improve chromatographic performance.[5][6]

Experimental Protocol:
  • Sample Preparation (with Derivatization):

    • Evaporate a known amount of the sample to dryness under a stream of nitrogen.

    • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and heat at 60°C for 15 minutes to form the trimethylsilyl derivative.[5]

    • Dilute the derivatized sample with a suitable solvent like hexane.

  • Instrumentation: A standard GC-MS system.

  • GC-MS Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 280°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Final hold: 5 minutes at 280°C.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 40-550.

  • Data Analysis: Identify the compound based on its retention time and the mass spectrum of the corresponding peak. The mass spectrum should be compared with a reference library or analyzed for its characteristic fragmentation pattern.

Quantitative Data Summary (Expected for the underivatized molecule):
Ionm/z (Expected)Description
[M]⁺ 268.1Molecular Ion
[M+H]⁺ (for ESI) 269.1Protonated Molecular Ion
[C₁₀H₉O₄]⁺ 193.1Loss of a carboxymethyl methyl ester group
[C₈H₇O₂]⁺ 135.1Further fragmentation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR are essential.

Experimental Protocol:
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved. Transfer the solution to a clean NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters (¹H NMR):

    • Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: ~3-4 seconds.

    • Spectral Width: -2 to 12 ppm.

  • Acquisition Parameters (¹³C NMR):

    • Pulse Sequence: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: 0 to 200 ppm.

  • Data Analysis: Process the FID with an exponential window function and Fourier transform. Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C). Integrate the peaks in the ¹H spectrum and assign all signals in both spectra to the corresponding atoms in the molecule.

Quantitative Data Summary (in CDCl₃):
¹H NMR
Proton Type Predicted Chemical Shift (δ) ppm Multiplicity & Integration
Aromatic Protons (Ar-H)6.6 - 6.9m, 3H
Methylene Protons (-O-CH₂-)~4.6s, 4H
Methoxy Protons (-OCH₃)3.7 - 3.8s, 6H
Methyl Protons (Ar-CH₃)~2.3s, 3H
¹³C NMR
Carbon Type Predicted Chemical Shift (δ) ppm
Carbonyl (C=O)~169
Aromatic C-O~147
Aromatic C-C120 - 135
Methylene (-O-CH₂-)~66
Methoxy (-OCH₃)~52
Methyl (Ar-CH₃)~21
s = singlet, m = multiplet. Predicted values are based on standard chemical shift ranges.

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note: FTIR spectroscopy is a rapid and simple method to identify the key functional groups present in this compound, confirming the presence of ester and aromatic moieties.

Experimental Protocol:
  • Sample Preparation: As this compound is a liquid at room temperature, it can be analyzed directly.

    • ATR Method: Place a drop of the neat liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[1][7]

    • Liquid Cell Method: Alternatively, place a drop of the sample between two salt plates (e.g., NaCl or KBr) and mount them in the spectrometer's sample holder.[8]

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000 - 600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Quantitative Data Summary:
Functional GroupExpected Wavenumber (cm⁻¹)Description of Vibration
C-H (aromatic) 3100 - 3000Stretch
C-H (aliphatic) 3000 - 2850Stretch
C=O (ester) ~1740Strong stretch
C=C (aromatic) 1600 - 1450Stretch
C-O (ester) 1300 - 1000Stretch
C-O (aromatic ether) ~1260Stretch

References

Purity Assessment of 4-Methylcatechol Dimethylacetate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Abstract

This document provides a comprehensive guide for the purity assessment of 4-Methylcatechol dimethylacetate using Gas Chromatography-Mass Spectrometry (GC-MS). This application note is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. It details the experimental protocol, data analysis, and interpretation necessary for the qualitative and quantitative evaluation of 4-Methylcatechol dimethylacetate and its potential impurities.

Introduction

4-Methylcatechol dimethylacetate (C₁₃H₁₆O₆, MW: 268.26 g/mol ) is a chemical intermediate utilized in the synthesis of various organic compounds, including fragrances and pharmaceuticals.[1] The purity of this compound is critical for the quality, safety, and efficacy of the final products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal method for determining the purity of volatile and semi-volatile compounds like 4-Methylcatechol dimethylacetate.[2]

This application note outlines a detailed GC-MS method for the purity assessment of 4-Methylcatechol dimethylacetate. The protocol covers sample preparation, instrument parameters, and data analysis.

Experimental Protocol

Materials and Reagents
  • 4-Methylcatechol dimethylacetate sample

  • High-purity solvent (e.g., Dichloromethane or Ethyl Acetate, GC grade)

  • Internal Standard (optional, e.g., a stable compound with a different retention time)

  • Autosampler vials with septa

Sample Preparation
  • Accurately weigh approximately 10 mg of the 4-Methylcatechol dimethylacetate sample.

  • Dissolve the sample in 10 mL of a suitable high-purity solvent (e.g., Dichloromethane) in a volumetric flask to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of approximately 100 µg/mL for GC-MS analysis.

  • If using an internal standard, add it to the final sample solution at a known concentration.

  • Transfer the final solution to a 2 mL autosampler vial for analysis.

GC-MS Instrumentation and Parameters

The following parameters are provided as a starting point and may require optimization based on the specific instrumentation used.

Table 1: GC-MS Instrument Parameters

ParameterValue
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow rate of 1.0 mL/min
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplit (e.g., 50:1 split ratio)
Oven Program- Initial Temperature: 100 °C, hold for 2 min- Ramp: 10 °C/min to 280 °C- Final Hold: Hold at 280 °C for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 40-450
Scan Rate2 scans/sec
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Transfer Line Temperature280 °C

Data Analysis and Interpretation

Peak Identification

The primary peak in the total ion chromatogram (TIC) should correspond to 4-Methylcatechol dimethylacetate. The identity of this peak is confirmed by comparing its mass spectrum with a reference spectrum or by interpreting the fragmentation pattern. The expected molecular ion peak ([M]⁺) for 4-Methylcatechol dimethylacetate is at m/z 268.

Purity Calculation

The purity of the 4-Methylcatechol dimethylacetate sample is determined by the area percent method from the total ion chromatogram. The percentage purity is calculated as follows:

Impurity Identification

Any additional peaks in the chromatogram represent impurities. The mass spectra of these impurity peaks can be compared against spectral libraries (e.g., NIST) to tentatively identify them. Potential impurities may arise from the starting materials or by-products of the synthesis, which often involves the reaction of 4-methylcatechol with a haloacetate.[2]

Quantitative Data Summary

The following table presents a hypothetical purity analysis of three different batches of 4-Methylcatechol dimethylacetate.

Table 2: Purity Assessment of 4-Methylcatechol Dimethylacetate Batches

Batch IDRetention Time (min)Peak AreaPurity (%)
Batch A15.2985,00098.5
Batch B15.2992,00099.2
Batch C15.2978,00097.8

Visualizations

Experimental Workflow```dot

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Final Concentration dissolve->dilute transfer Transfer to Vial dilute->transfer inject Inject Sample transfer->inject separate GC Separation inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate identify Identify Peaks (Mass Spectra) integrate->identify quantify Quantify Purity identify->quantify

Caption: Logical flow of purity assessment from GC-MS data.

References

Application Note: Functional Group Identification in 4-Methylcatechol Dimethylacetate using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

AN-FTIR-012

Abstract

This application note provides a detailed protocol for the identification of principal functional groups in 4-Methylcatechol dimethylacetate using Fourier Transform Infrared (FTIR) spectroscopy. FTIR is a rapid, non-destructive analytical technique ideal for characterizing molecular structures.[1][2] By identifying the characteristic vibrational frequencies of its functional groups, this method serves as a crucial tool for structural confirmation and quality control in research and drug development.

Introduction

4-Methylcatechol dimethylacetate is a derivative of catechol, featuring two acetate ester groups and a methyl group attached to the aromatic ring. The structural confirmation of such molecules is fundamental in chemical synthesis and pharmaceutical development. Infrared spectroscopy is a powerful technique for this purpose, as it probes the vibrational modes of molecules.[1] When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, resulting in a unique spectral fingerprint that allows for the identification of its functional groups.[1][2]

This document outlines the experimental procedure for analyzing 4-Methylcatechol dimethylacetate and presents the expected characteristic absorption bands for its key functional groups, including the aromatic ring, ester carbonyl groups, ether linkages, and alkyl groups.

Molecular Structure

The functional groups expected to be identified in 4-Methylcatechol dimethylacetate are:

  • Aromatic Ring (1,2,4-trisubstituted benzene)

  • Ester Groups (-O-C=O)-CH₃)

  • Aromatic Ether Linkages (Ar-O-C)

  • Methyl Group (-CH₃)

Chemical structure of 4-Methylcatechol dimethylacetate

Figure 1: Chemical structure of 4-Methylcatechol dimethylacetate.

Experimental Protocol

This section details the methodology for acquiring an FTIR spectrum of 4-Methylcatechol dimethylacetate.

3.1. Instrumentation and Materials

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector, capable of scanning from 4000 cm⁻¹ to 400 cm⁻¹.

  • Sample Preparation:

    • 4-Methylcatechol dimethylacetate sample (solid)

    • Potassium bromide (KBr), spectroscopy grade, oven-dried to remove moisture.

    • Agate mortar and pestle.

    • Pellet press.

  • Software: Data acquisition and processing software (e.g., OMNIC, Spectrum).

3.2. Sample Preparation (KBr Pellet Method)

  • Grind approximately 1-2 mg of the 4-Methylcatechol dimethylacetate sample into a fine powder using an agate mortar and pestle.

  • Add approximately 100-200 mg of dry, spectroscopy-grade KBr to the mortar.

  • Gently mix the sample and KBr, then grind the mixture thoroughly for several minutes to ensure a homogenous dispersion of the sample within the KBr matrix.

  • Transfer the powdered mixture to the die of a pellet press.

  • Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

  • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

3.3. Data Acquisition

  • Background Spectrum: Place the empty sample holder in the spectrometer and collect a background spectrum. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.

  • Sample Spectrum: Place the KBr pellet containing the sample in the spectrometer.

  • Parameters: Acquire the spectrum using the following parameters:

    • Spectral Range: 4000 – 400 cm⁻¹

    • Resolution: 4 cm⁻¹[3]

    • Number of Scans: 16-32 scans (to improve signal-to-noise ratio)[4]

    • Scan Mode: Transmittance or Absorbance

3.4. Data Processing

  • The acquired sample spectrum is automatically ratioed against the background spectrum by the software.

  • Perform baseline correction if necessary to ensure the spectral baseline is flat.

  • Use the software's peak-picking tool to identify the wavenumber of major absorption bands.

Expected Data and Interpretation

The FTIR spectrum of 4-Methylcatechol dimethylacetate is expected to exhibit several characteristic absorption bands corresponding to its functional groups. The table below summarizes the anticipated peaks and their assignments based on established correlation charts for similar compounds.

Table 1: Expected FTIR Absorption Bands for 4-Methylcatechol Dimethylacetate

Wavenumber Range (cm⁻¹)Functional GroupVibrational ModeIntensityReference
3100 - 3000Aromatic C-HStretchingMedium-Weak[4][5]
2980 - 2870Aliphatic C-H (Methyl)StretchingMedium-Weak[6]
1770 - 1750Ester C=OStretchingStrong[7][8]
1620 - 1580Aromatic C=CRing StretchingMedium[5][9]
1520 - 1470Aromatic C=CRing StretchingMedium[9][10]
1470 - 1430Aliphatic C-H (Methyl)Asymmetric BendingMedium[6]
1385 - 1365Aliphatic C-H (Methyl)Symmetric BendingMedium[8]
1300 - 1200Aromatic Ether C-OAsymmetric StretchingStrong[11][12][13]
1250 - 1150Ester C-OAsymmetric StretchingStrong[7][8]
1100 - 1000Aromatic Ether C-OSymmetric StretchingMedium[12]
900 - 675Aromatic C-HOut-of-Plane BendingStrong[5]

Key Interpretive Points:

  • Ester Group: The most prominent peak is expected to be the strong C=O stretching absorption between 1770-1750 cm⁻¹.[7] The presence of a strong band in the 1250-1150 cm⁻¹ region, corresponding to the C-O stretch, further confirms the ester functionality.[7][8]

  • Aromatic System: A series of medium-intensity peaks between 1620-1470 cm⁻¹ will indicate the C=C stretching of the aromatic ring.[9][10] Weak absorptions above 3000 cm⁻¹ are characteristic of aromatic C-H stretching.[5] Strong bands in the 900-675 cm⁻¹ fingerprint region will correspond to the C-H out-of-plane bending, which can help confirm the substitution pattern of the ring.[5]

  • Aromatic Ether Linkage: Aryl ethers typically show a strong, characteristic asymmetric C-O-C stretching band around 1250 cm⁻¹.[12] This peak may overlap with the ester C-O stretch, resulting in a broad, intense absorption feature in this region.

  • Alkyl Groups: The presence of methyl groups will be confirmed by C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.[6]

Workflow Visualization

The logical workflow for the identification of functional groups using FTIR is illustrated in the diagram below.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Interpretation Grind Grind Sample Mix Mix with KBr Grind->Mix Press Press Pellet Mix->Press Background Acquire Background Press->Background Sample Acquire Sample Spectrum Background->Sample Process Process Spectrum (Baseline Correction) Sample->Process Identify Identify Peak Wavenumbers Process->Identify Assign Assign Functional Groups Identify->Assign Final Structural Confirmation Assign->Final

Caption: Workflow for FTIR-based functional group identification.

Conclusion

FTIR spectroscopy provides a definitive and efficient method for the structural characterization of 4-Methylcatechol dimethylacetate. By following the detailed protocol, researchers can obtain a high-quality infrared spectrum. The presence of strong absorption bands in the regions of 1770-1750 cm⁻¹ (C=O ester) and 1300-1150 cm⁻¹ (C-O ether and ester), along with characteristic peaks for aromatic and alkyl C-H and C=C bonds, allows for unambiguous confirmation of the molecule's key functional groups. This application note serves as a reliable guide for scientists engaged in chemical synthesis, quality assurance, and drug discovery.

References

Application Notes and Protocols: Synthesis of Benzodioxepinones as Odorant Agents Using 4-Methylcatecholdimethylacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of benzodioxepinones, a class of compounds used as odorant agents, with a focus on the utilization of 4-methylcatecholdimethylacetate as a key intermediate. The information compiled is intended to guide researchers in the efficient preparation of these fragrant molecules.

Introduction

Benzodioxepinones, most notably 7-methyl-2H-1,5-benzodioxepin-3(4H)-one, commercially known as Calone 1951®, are a significant class of synthetic compounds in the fragrance industry, renowned for their distinct "marine" or "sea-breeze" scent.[1][2][3] This unique olfactory profile has led to their incorporation in numerous perfumes and consumer products.[1] The synthesis of these molecules often involves a multi-step process, with this compound serving as a crucial precursor.[4][5][6] This document outlines the synthetic pathways from 4-methylcatechol to this compound and its subsequent conversion to benzodioxepinones, providing detailed experimental protocols and quantitative data to facilitate reproducibility.

Synthesis of this compound

The preparation of this compound from 4-methylcatechol is typically achieved through a Williamson ether synthesis.[4][6] This reaction involves the O-alkylation of 4-methylcatechol with an appropriate haloacetate, such as methyl bromoacetate, in the presence of a base.[4] Recent studies have demonstrated that the addition of potassium iodide (KI) as a catalyst can significantly enhance the reaction yield.[6][7]

This protocol is based on optimized conditions reported to significantly increase the yield of this compound.[6][7]

Materials:

  • 4-Methylcatechol (C₇H₈O₂)

  • Methyl bromoacetate (C₃H₅BrO₂)

  • Potassium carbonate (K₂CO₃)

  • Potassium iodide (KI)

  • Acetone

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methylcatechol, potassium carbonate, and potassium iodide in acetone.

  • Add methyl bromoacetate to the mixture.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 6 hours with continuous stirring.[7]

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid precipitate and wash with acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

The following table summarizes the optimized molar ratios and reaction conditions for the KI-catalyzed synthesis of this compound, leading to a significant increase in product yield.[7]

ParameterOptimized Condition
Molar Ratio (KI : 4-Methylcatechol)0.75 : 1
Molar Ratio (Methyl bromoacetate : 4-Methylcatechol)3.5 : 1
Molar Ratio (K₂CO₃ : 4-Methylcatechol)4 : 1
Reaction Temperature80°C
Reaction Time6 hours
Yield of this compound 94.7%

Synthesis of Benzodioxepinones (Calone 1951®)

The conversion of this compound to the target benzodioxepinone, such as Calone 1951®, involves two main steps: a Dieckmann condensation followed by hydrolysis and decarboxylation.[3][6]

Materials:

  • This compound

  • Sodium methoxide

  • Toluene (anhydrous)

  • Hydrochloric acid (aqueous solution)

Procedure:

  • Dieckmann Condensation:

    • Dissolve this compound in anhydrous toluene in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

    • Add sodium methoxide portion-wise to the solution while stirring.

    • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and quench with a dilute aqueous acid solution.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure to obtain the crude β-keto ester intermediate.

  • Hydrolysis and Decarboxylation:

    • To the crude β-keto ester, add an aqueous solution of hydrochloric acid.

    • Heat the mixture to reflux to effect hydrolysis of the ester and subsequent decarboxylation.

    • After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography or distillation to obtain the final benzodioxepinone.

The overall yield for the conversion of this compound to Calone 1951® under optimized conditions has been reported to be up to 68%.[6]

Visualizations

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Dieckmann Condensation cluster_2 Step 3: Hydrolysis & Decarboxylation 4-Methylcatechol 4-Methylcatechol This compound This compound 4-Methylcatechol->this compound K2CO3, KI, Acetone Methyl bromoacetate Methyl bromoacetate Methyl bromoacetate->this compound Intermediate_A β-Keto Ester Intermediate This compound->Intermediate_A 1. NaOMe, Toluene 2. H+ Benzodioxepinone Benzodioxepinone (e.g., Calone 1951®) Intermediate_A->Benzodioxepinone HCl, H2O, Heat

Caption: Overall synthetic workflow for the preparation of benzodioxepinones.

G Start 4-Methylcatechol (Ar-(OH)₂) Phenoxide Dianionic Phenoxide (Ar-(O⁻)₂) Start->Phenoxide Deprotonation Base K₂CO₃ Base->Phenoxide SN2 SN2 Attack Phenoxide->SN2 AlkylHalide Methyl Bromoacetate (BrCH₂COOCH₃) AlkylHalide->SN2 Product This compound (Ar-(OCH₂COOCH₃)₂) SN2->Product Byproduct 2 KBr SN2->Byproduct

Caption: Mechanism of the Williamson ether synthesis.

G Start This compound Enolate Enolate Formation Start->Enolate Deprotonation Base NaOMe Base->Enolate Cyclization Intramolecular Nucleophilic Acyl Substitution Enolate->Cyclization Intermediate Cyclic β-Keto Ester Cyclization->Intermediate Hydrolysis Hydrolysis & Decarboxylation (H₃O⁺, Heat) Intermediate->Hydrolysis Product Benzodioxepinone Hydrolysis->Product

Caption: Mechanism of the Dieckmann condensation.

References

Application Notes and Protocols for Investigating Enzymatic Reactions Using 4-Methylcatecholdimethylacetate as a Pro-Substrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylcatecholdimethylacetate serves as a protected precursor, or pro-substrate, for 4-methylcatechol, a known substrate for various oxidoreductase enzymes, including tyrosinase (EC 1.14.18.1) and catechol oxidase (EC 1.10.3.1). The enzymatic removal of the two methyl acetate groups by esterases releases 4-methylcatechol, which can then undergo enzymatic oxidation. This two-step process allows for the investigation of both esterase and oxidase activities and can be applied in various research and drug development contexts, such as inhibitor screening and the study of enzyme kinetics.

This document provides detailed protocols for a coupled enzymatic assay involving the initial hydrolysis of this compound by an esterase, followed by the oxidation of the resulting 4-methylcatechol by tyrosinase.

Principle of the Coupled Assay

The investigation of enzymatic reactions with this compound typically involves a two-stage process. Initially, an esterase catalyzes the hydrolysis of the ester bonds in this compound, yielding 4-methylcatechol and two molecules of methyl acetate. Subsequently, an oxidase, such as tyrosinase, catalyzes the oxidation of 4-methylcatechol to 4-methyl-o-benzoquinone. The formation of this product can be monitored spectrophotometrically, allowing for the quantitative analysis of the enzymatic activity.

The overall reaction can be summarized as follows:

  • Esterase-catalyzed hydrolysis: this compound + 2 H₂O ----(Esterase)----> 4-Methylcatechol + 2 Methyl Acetate

  • Tyrosinase-catalyzed oxidation: 4-Methylcatechol + ½ O₂ ----(Tyrosinase)----> 4-Methyl-o-benzoquinone + H₂O

Data Presentation

Table 1: Representative Kinetic Parameters for Tyrosinase with Catechol Substrates

SubstrateEnzyme SourceKm (mM)Vmax (µmol/min/mg)Optimal pHReference
4-MethylcatecholMushroom0.3 - 9Varies6.0 - 7.0[1][2]
CatecholMushroomVariesVaries6.0 - 7.0[1]
L-DOPAMushroom1.5Varies6.5[3]

Note: The kinetic parameters for 4-methylcatechol can vary depending on the specific experimental conditions and the purity of the enzyme.

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of this compound

This protocol describes the general procedure for the hydrolysis of this compound using a commercially available esterase, such as Pig Liver Esterase (PLE).

Materials:

  • This compound

  • Pig Liver Esterase (PLE)

  • Phosphate buffer (50 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • Spectrophotometer or HPLC

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

  • Enzyme Preparation: Prepare a stock solution of Pig Liver Esterase in cold phosphate buffer (50 mM, pH 7.4). The final concentration will need to be optimized based on the specific activity of the enzyme lot.

  • Reaction Mixture: In a microcentrifuge tube, combine:

    • Phosphate buffer (50 mM, pH 7.4) to a final volume of 1 mL.

    • This compound stock solution to achieve the desired final concentration (e.g., 100 µM).

    • Initiate the reaction by adding the Pig Liver Esterase solution.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) for a specific period. The incubation time should be optimized to ensure sufficient hydrolysis.

  • Reaction Termination and Analysis: The reaction can be stopped by heat inactivation of the enzyme or by the addition of a suitable solvent. The formation of 4-methylcatechol can be monitored by HPLC or by proceeding directly to the tyrosinase assay.

Protocol 2: Tyrosinase Activity Assay with 4-Methylcatechol

This protocol details the measurement of tyrosinase activity using 4-methylcatechol as the substrate. This can be performed as a standalone assay or as the second step in the coupled assay with this compound.

Materials:

  • 4-Methylcatechol (either commercially sourced or generated from Protocol 1)

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • Phosphate buffer (50 mM, pH 6.5)

  • Spectrophotometer

Procedure:

  • Substrate Preparation: Prepare a stock solution of 4-methylcatechol in deionized water or phosphate buffer. Due to its potential for auto-oxidation, it is recommended to prepare this solution fresh.

  • Enzyme Preparation: Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer (50 mM, pH 6.5).

  • Spectrophotometer Setup: Set the spectrophotometer to read absorbance at a wavelength between 400-420 nm, which is the absorption maximum for 4-methyl-o-benzoquinone.

  • Reaction Mixture: In a cuvette, prepare the following reaction mixture:

    • Phosphate buffer (50 mM, pH 6.5) to a final volume of 1 mL.

    • 4-methylcatechol solution to the desired final concentration (e.g., in the range of 0.1 mM to 5 mM).

  • Reaction Initiation: Initiate the reaction by adding the tyrosinase solution to the cuvette. Mix quickly by gentle inversion.

  • Data Acquisition: Immediately start recording the absorbance at regular intervals (e.g., every 15 seconds) for a period of 3-5 minutes. The rate of the reaction is determined from the initial linear portion of the absorbance versus time plot.

  • Calculation of Enzyme Activity: The rate of reaction can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of 4-methyl-o-benzoquinone, c is the concentration, and l is the path length of the cuvette. One unit of tyrosinase activity is often defined as the amount of enzyme that causes an increase in absorbance of 0.001 per minute under the specified conditions.

Visualizations

Enzymatic_Reaction_Pathway sub This compound hydrolysis Esterase (e.g., PLE) sub->hydrolysis + 2 H2O intermediate 4-Methylcatechol hydrolysis->intermediate - 2 Methyl Acetate oxidation Tyrosinase (Catechol Oxidase) intermediate->oxidation + 1/2 O2 product 4-Methyl-o-benzoquinone oxidation->product - H2O

Caption: Coupled enzymatic reaction pathway for this compound.

Experimental_Workflow start Start: Prepare Reagents (Substrate, Enzyme, Buffer) step1 Step 1: Enzymatic Hydrolysis Incubate this compound with Esterase start->step1 step2 Step 2: Tyrosinase Reaction Add Tyrosinase to the reaction mixture containing 4-Methylcatechol step1->step2 step3 Step 3: Data Acquisition Monitor absorbance change over time (400-420 nm) step2->step3 step4 Step 4: Data Analysis Calculate initial reaction rates and enzyme activity step3->step4 end End: Report Results step4->end

Caption: Experimental workflow for the coupled enzymatic assay.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methylcatechol Dimethylacetate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, FAQs, and optimized protocols to increase the yield of 4-Methylcatechol dimethylacetate.

Frequently Asked Questions (FAQs)

Q1: My yield of 4-Methylcatechol dimethylacetate is consistently low. What is the most effective way to increase it?

A1: The most significant increase in yield is achieved by using Potassium Iodide (KI) as a catalyst in the Williamson ether synthesis reaction between 4-methylcatechol and methyl bromoacetate.[1][2] Experimental data shows that the addition of an appropriate amount of KI can boost the product yield from a baseline of around 78.5% to as high as 95.4%.[1][3]

Q2: How does Potassium Iodide (KI) work to increase the reaction yield?

A2: KI acts as a catalyst by facilitating an in-situ halogen exchange with methyl bromoacetate. This reaction, sometimes known as a Finkelstein-type reaction, generates methyl iodoacetate.[1][4] Methyl iodoacetate is a more reactive alkylating agent than methyl bromoacetate, leading to a faster and more efficient reaction with the 4-methylcatecholate anion, which significantly increases the overall yield.[2][4]

Q3: What are the optimal reaction conditions for the KI-catalyzed synthesis?

A3: Orthogonal experiments have identified the optimal conditions for maximizing the yield of 4-Methylcatechol dimethylacetate.[2][4] The key parameters include specific molar ratios of reactants and catalyst, as well as controlled reaction time and temperature. A comprehensive summary is provided in Table 2.

Q4: What is the role of a base, such as potassium carbonate (K₂CO₃), in this synthesis?

A4: A base is critical for the reaction to proceed. Its primary role is to deprotonate the two phenolic hydroxyl groups on the 4-methylcatechol starting material.[5] This creates a potent dianion (4-methylcatecholate), which acts as the nucleophile, attacking the electrophilic carbon of the methyl haloacetate to form the desired ether linkages.[5] The base also neutralizes the hydrobromic acid (HBr) byproduct formed during the reaction.

Q5: I'm observing significant impurities after my reaction. What could they be and how can I minimize them?

A5: Impurities can arise from several sources. The most common is the mono-substituted intermediate, where only one of the hydroxyl groups has reacted. This typically results from incomplete reaction due to insufficient reaction time, improper temperature, or incorrect stoichiometry. To minimize this, ensure you are using the optimized reaction conditions (Table 2), particularly a sufficient excess of the alkylating agent (methyl bromoacetate) and base. Monitoring the reaction's progress via HPLC can also help determine the optimal endpoint.[5]

Q6: What is the recommended method for purifying the final product?

A6: High-performance liquid chromatography (HPLC) is an indispensable technique for assessing the purity of 4-Methylcatechol dimethylacetate.[5] For purification on a preparative scale, column chromatography using silica gel is a standard and effective method. A solvent system with a gradient of ethyl acetate in hexane is typically used to separate the desired product from unreacted starting materials and any side products.

Data Presentation

Table 1: Impact of KI Catalyst on Synthesis Yield

This table summarizes the dramatic effect of using Potassium Iodide (KI) as a catalyst on the final product yield.

Catalyst ConditionReported YieldReference
Without KI Catalyst78.5%[1][3]
With KI Catalyst (Optimized)94.7% - 95.4% [3][4]
Table 2: Optimized Reaction Parameters for KI-Catalyzed Synthesis

For achieving the highest yields, the following experimental conditions are recommended.[4]

ParameterOptimized ValueNotes
Molar Ratios (Relative to 1 mole of 4-Methylcatechol)
4-Methylcatechol (C₇H₈O₂)1Starting material
Methyl Bromoacetate (C₃H₅BrO₂)3.5Excess ensures complete di-substitution
Potassium Carbonate (K₂CO₃)4.0Base for deprotonation
Potassium Iodide (KI)0.75Catalyst
Reaction Conditions
Temperature80°CProvides sufficient energy for the reaction
Time6 hoursFor reaction completion
SolventAcetoneA common solvent for this type of reaction

Experimental Protocols

Optimized KI-Catalyzed Synthesis of 4-Methylcatechol Dimethylacetate

This protocol details the optimized procedure for synthesizing 4-Methylcatechol dimethylacetate with a target yield exceeding 94%.

Materials and Reagents:

  • 4-Methylcatechol (C₇H₈O₂)

  • Methyl Bromoacetate (C₃H₅BrO₂)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Potassium Iodide (KI)

  • Acetone, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methylcatechol (1.0 mol equiv), potassium carbonate (4.0 mol equiv), potassium iodide (0.75 mol equiv), and anhydrous acetone.

  • Addition of Reagent: Begin stirring the mixture and add methyl bromoacetate (3.5 mol equiv) to the flask.

  • Reaction: Heat the reaction mixture to 80°C and maintain a gentle reflux for 6 hours.[4] The progress of the reaction can be monitored by TLC or HPLC.[5]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solid salts (K₂CO₃, KBr) and wash them with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting crude oil in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the dried organic layer to obtain the crude product. Purify the crude 4-Methylcatechol dimethylacetate by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure product.

Visualizations

Synthesis Pathway and Catalytic Mechanism

The following diagrams illustrate the overall synthesis reaction, the catalytic cycle of KI, and a troubleshooting workflow for addressing low yields.

G Reactants 4-Methylcatechol + Methyl Bromoacetate Product 4-Methylcatechol Dimethylacetate Reactants->Product Williamson Ether Synthesis Conditions 1. K2CO3 (Base) 2. KI (Catalyst) 3. Acetone (Solvent) 4. 80°C, 6h G cluster_0 In-Situ Catalyst Activation (Finkelstein Reaction) cluster_1 Williamson Ether Synthesis MeBr Methyl Bromoacetate (Less Reactive) MeI Methyl Iodoacetate (More Reactive) MeBr->MeI + KI KI_node Potassium Iodide (Catalyst) Catecholate 4-Methylcatecholate Anion MeI->Catecholate Reacts with Catecholate Product Final Product Catecholate->Product + Methyl Iodoacetate (Faster Reaction) G start Low Yield Observed q1 Was KI catalyst added? start->q1 q2 Were molar ratios correct? q1->q2 Yes sol1 Add KI catalyst. Yield can increase from ~78% to >95%. q1->sol1 No q3 Was temperature maintained at 80°C? q2->q3 Yes sol2 Adjust ratios: - MeBr:Catechol ~3.5:1 - K2CO3:Catechol ~4:1 - KI:Catechol ~0.75:1 q2->sol2 No q4 Was reaction time at least 6 hours? q3->q4 Yes sol3 Ensure stable heating. Low temp reduces reaction rate. q3->sol3 No sol4 Ensure complete reaction. Monitor via TLC if possible. q4->sol4 No end Yield Optimized q4->end Yes

References

Optimizing reaction conditions for the Williamson synthesis of 4-Methylcatecholdimethylacetate.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methylcatechol dimethyl acetate via the Williamson ether synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the Williamson synthesis of 4-Methylcatechol dimethyl acetate?

The synthesis involves the reaction of 4-methylcatechol with methyl bromoacetate in the presence of a base to yield 4-Methylcatechol dimethyl acetate. This is a classic SN2 reaction where the deprotonated hydroxyl groups of 4-methylcatechol act as nucleophiles, attacking the electrophilic carbon of methyl bromoacetate.[1][2]

Q2: What is a common catalyst used to improve the yield of this reaction?

Potassium iodide (KI) is an effective catalyst for this synthesis.[1][3] It reacts with methyl bromoacetate in situ to generate methyl iodoacetate, which is a more reactive alkylating agent, thus significantly increasing the product yield.[1][3]

Q3: What are the typical side reactions to be aware of in this synthesis?

The primary side reactions in a Williamson ether synthesis include elimination reactions of the alkylating agent, which can be favored at higher temperatures, and alkylation on the aromatic ring, as the aryloxide ion is an ambident nucleophile.[2] For this specific synthesis, incomplete reaction leading to mono-substituted product is also a possibility.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inefficient Deprotonation: The base used may not be strong enough or used in insufficient quantity to fully deprotonate both hydroxyl groups of the 4-methylcatechol. 2. Reaction Time/Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time or at an optimal temperature.[2] 3. Inactive Alkylating Agent: The methyl bromoacetate may have degraded.1. Optimize Base: Use a suitable base like potassium carbonate (K₂CO₃) in a sufficient molar excess.[3] Ensure anhydrous conditions as water can quench the base. 2. Adjust Conditions: Increase the reaction time or temperature according to optimized protocols. A typical range is 50-100°C for 1-8 hours.[2] For this specific synthesis, a reaction time of 6 hours at 80°C has been shown to be effective.[3] 3. Use Fresh Reagent & Catalyst: Use fresh or purified methyl bromoacetate. The addition of a catalyst like potassium iodide (KI) can significantly enhance the reaction rate and yield.[1][3]
Presence of Mono-substituted Impurity Incomplete Reaction: Insufficient amount of the alkylating agent or shorter reaction time may lead to the formation of the mono-ether product.Increase Stoichiometry and Time: Increase the molar ratio of methyl bromoacetate to 4-methylcatechol.[3] Ensure the reaction goes to completion by extending the reaction time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).
Formation of Elimination Byproducts High Reaction Temperature: Higher temperatures can favor the E2 elimination pathway, especially with a strong base.[2][4]Control Temperature: Maintain the reaction temperature at the optimized level (e.g., 80°C).[3] Avoid excessive heating.
Difficulty in Product Isolation Improper Work-up Procedure: The product may be lost during the extraction or purification steps.Optimize Work-up: After the reaction, cool the mixture and perform a suitable aqueous work-up to remove the base and salts. Use an appropriate organic solvent for extraction. The product can be purified by recrystallization or column chromatography.

Experimental Protocols & Data

Optimized Experimental Protocol for 4-Methylcatechol Dimethyl Acetate Synthesis

This protocol is based on a study that optimized the reaction conditions for high yield.[3]

Reactants and Reagents:

  • 4-Methylcatechol

  • Methyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • Potassium iodide (KI)

  • Suitable solvent (e.g., Acetone, DMF)

Optimized Reaction Conditions: [3]

ParameterOptimized Value
Molar Ratio (KI : 4-Methylcatechol)0.75 : 1
Molar Ratio (Methyl bromoacetate : 4-Methylcatechol)3.5 : 1
Molar Ratio (K₂CO₃ : 4-Methylcatechol)4 : 1
Reaction Temperature80°C
Reaction Time6 hours
Reported Yield 94.7%

General Williamson Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Combine 4-Methylcatechol, K₂CO₃, and KI in a suitable solvent add_bromoacetate Add Methyl Bromoacetate start->add_bromoacetate heat Heat the mixture to 80°C add_bromoacetate->heat react Maintain at 80°C for 6 hours heat->react cool Cool the reaction mixture react->cool quench Add water and extract with an organic solvent cool->quench wash Wash the organic layer quench->wash dry Dry the organic layer and remove solvent wash->dry purify Purify the crude product (e.g., recrystallization) dry->purify end end purify->end Obtain pure 4-Methylcatechol dimethyl acetate

Caption: Experimental workflow for the optimized synthesis of 4-Methylcatechol dimethyl acetate.

Troubleshooting Logic Diagram

G cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Product Yield? cause1 Incomplete Deprotonation start->cause1 Yes cause2 Suboptimal Time/Temp start->cause2 Yes cause3 Poor Alkylating Agent Activity start->cause3 Yes success success start->success No solution1 Increase base stoichiometry cause1->solution1 solution2 Adjust reaction time and temperature per protocol cause2->solution2 solution3 Use fresh methyl bromoacetate and add KI catalyst cause3->solution3 end end solution1->end Re-run Experiment solution2->end solution3->end

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

Purification techniques for 4-Methylcatecholdimethylacetate, including column chromatography.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 4-Methylcatechol dimethylacetate, with a special focus on column chromatography.

Troubleshooting Guides

This section addresses common issues encountered during the purification of 4-Methylcatechol dimethylacetate.

Issue 1: Low Yield After Column Chromatography

Potential Cause Troubleshooting Steps
Compound Decomposition on Silica Gel 4-Methylcatechol dimethylacetate, like some phenolic compounds, may be sensitive to the acidic nature of silica gel. Perform a stability test by spotting the compound on a TLC plate, letting it sit for an extended period, and then eluting to see if degradation occurs. If decomposition is observed, consider deactivating the silica gel by pre-treating it with a solution containing a small amount of a non-polar tertiary amine (e.g., triethylamine in the mobile phase).
Improper Solvent System An incorrect mobile phase can lead to poor separation and co-elution with impurities, resulting in lower yields of the pure compound. Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. A good starting point for 4-Methylcatechol dimethylacetate is a gradient of ethyl acetate in hexane.
Column Overloading Loading too much crude product onto the column can lead to broad bands and poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.
Compound Stuck on the Column If the compound is too polar for the chosen solvent system, it may not elute from the column. If you suspect this is the case, gradually increase the polarity of the mobile phase.

Issue 2: Persistent Impurities in the Final Product

Potential Cause Troubleshooting Steps
Co-elution of Impurities Some impurities may have similar polarity to 4-Methylcatechol dimethylacetate, causing them to elute at the same time. If this occurs, try a different solvent system or a different stationary phase (e.g., alumina). A shallower gradient during elution can also improve separation.
Presence of Unreacted Starting Materials Incomplete reaction can leave starting materials like 4-methylcatechol or methyl bromoacetate in the crude product. Ensure the synthesis reaction goes to completion by monitoring it with TLC. If starting materials are present, they can often be removed by column chromatography with an optimized solvent system.
Formation of Byproducts The synthesis of 4-Methylcatechol dimethylacetate can sometimes yield byproducts. Characterize the impurities using techniques like GC-MS or NMR to understand their structure and devise a targeted purification strategy.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a TLC solvent system for 4-Methylcatechol dimethylacetate?

A good starting point for TLC analysis is a mixture of ethyl acetate and hexane. You can begin with a 20:80 (v/v) mixture of ethyl acetate to hexane and adjust the ratio to achieve an Rf value of 0.2-0.3 for the desired compound. This Rf range generally provides good separation in column chromatography.

Q2: How can I visualize 4-Methylcatechol dimethylacetate on a TLC plate?

4-Methylcatechol dimethylacetate is a UV-active compound due to its aromatic ring. Therefore, it can be visualized under a UV lamp (254 nm). Alternatively, staining with a potassium permanganate solution can be used.

Q3: My 4-Methylcatechol dimethylacetate appears as a streak rather than a spot on the TLC plate. What could be the cause?

Streaking on a TLC plate can be caused by several factors:

  • Sample Overloading: The most common cause. Try spotting a more dilute solution of your sample.

  • Compound Degradation: As mentioned in the troubleshooting guide, the compound may be degrading on the silica gel.

  • Highly Polar Compound: If the compound is very polar, it may streak. Using a more polar mobile phase can help to mitigate this.

Q4: Can I use other purification techniques besides column chromatography?

Yes, other techniques can be employed depending on the scale and the nature of the impurities.

  • Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for purifying solid compounds.

  • Preparative HPLC: For very high purity requirements and smaller scales, preparative High-Performance Liquid Chromatography can be used.

Experimental Protocols

Synthesis of 4-Methylcatechol Dimethylacetate

The synthesis of 4-methylcatechol dimethylacetate can be achieved via a Williamson ether synthesis from 4-methylcatechol and methyl bromoacetate. The use of potassium iodide (KI) as a catalyst has been shown to significantly increase the reaction yield.[1][2]

Table 1: Optimized Reaction Conditions for Catalyzed Synthesis [1]

ParameterValue
Catalyst Potassium Iodide (KI)
Reactant Ratio (KI : 4-methylcatechol) 0.75 : 1 (molar ratio)
Reactant Ratio (Methyl bromoacetate : 4-methylcatechol) 3.5 : 1 (molar ratio)
Base (Potassium Carbonate : 4-methylcatechol) 4 : 1 (molar ratio)
Reaction Time 6 hours
Reaction Temperature 80 °C
Yield Up to 94.7%

Column Chromatography Protocol for Purification

This protocol is a general guideline and should be optimized based on TLC analysis of the crude product.

  • Preparation of the Stationary Phase:

    • Choose a glass column of appropriate size. A general rule is to use a column with a diameter where the height of the silica gel is about 10-15 times the diameter.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexane).

    • Carefully pour the slurry into the column, allowing the silica gel to pack evenly without air bubbles.

  • Sample Loading:

    • Dissolve the crude 4-Methylcatechol dimethylacetate in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Carefully apply the sample to the top of the silica gel bed.

    • Alternatively, for less soluble samples, "dry loading" can be used. Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and then carefully add the powdered sample to the top of the column.

  • Elution:

    • Begin eluting with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane).

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient could be:

      • 5% Ethyl Acetate in Hexane (2 column volumes)

      • 10% Ethyl Acetate in Hexane (5 column volumes)

      • 20% Ethyl Acetate in Hexane (until the product has eluted)

    • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified 4-Methylcatechol dimethylacetate.

Purity Assessment

The purity of the final product can be assessed using various analytical techniques.

Table 2: Analytical Techniques for Purity Assessment

Technique Purpose Typical Observations
GC-MS Purity assessment and identification of volatile impurities.A single sharp peak at a characteristic retention time for a pure sample.
HPLC Quantitative purity determination.A single major peak with purity often exceeding 98%.
NMR Spectroscopy Structural confirmation and detection of impurities.Characteristic peaks for 4-Methylcatechol dimethylacetate with the absence of impurity signals.
IR Spectroscopy Functional group identification.Presence of characteristic ester carbonyl and aromatic C-O stretches.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 4-Methylcatechol + Methyl Bromoacetate reaction Williamson Ether Synthesis (KI catalyst, K2CO3, 80°C) start->reaction crude_product Crude 4-Methylcatechol Dimethylacetate reaction->crude_product column_chrom Silica Gel Column Chromatography (Ethyl Acetate/Hexane Gradient) crude_product->column_chrom fractions Collect Fractions column_chrom->fractions tlc TLC Analysis fractions->tlc tlc->column_chrom Optimize Gradient pure_fractions Combine Pure Fractions tlc->pure_fractions rotovap Solvent Removal (Rotary Evaporator) pure_fractions->rotovap pure_product Pure 4-Methylcatechol Dimethylacetate rotovap->pure_product purity_check Purity Assessment (HPLC, GC-MS, NMR) pure_product->purity_check

Caption: Experimental workflow for the synthesis and purification of 4-Methylcatechol dimethylacetate.

troubleshooting_logic cluster_yield Low Yield cluster_purity Persistent Impurities start Purification Issue q1 Decomposition on Silica? start->q1 q2 Co-elution? start->q2 a1_yes Deactivate Silica (e.g., with Triethylamine) q1->a1_yes a1_no Check Solvent System q1->a1_no a2_yes Change Solvent System or Stationary Phase q2->a2_yes a2_no Check for Unreacted Starting Materials q2->a2_no

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: 4-Methylcatechol Dimethylacetate Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding the degradation pathways of 4-Methylcatechol dimethylacetate. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 4-Methylcatechol dimethylacetate under typical experimental conditions?

A1: The primary degradation pathway for 4-Methylcatechol dimethylacetate is the hydrolysis of its two ester bonds. This reaction can be catalyzed by acid or base and results in the sequential loss of the methyl acetate groups to form 4-Methylcatechol diacetic acid, which can be further degraded.[1][2][3][4]

Q2: What are the expected degradation products of 4-Methylcatechol dimethylacetate?

A2: The initial degradation products are the mono-hydrolyzed intermediate (4-(carboxymethyl)oxy-3-methylphenyl)acetic acid methyl ester and the fully hydrolyzed product, 4-methylcatechol-1,2-diacetic acid. Subsequent degradation of the 4-methylcatechol core, particularly under biological conditions, can lead to ring-cleavage products.[5][6]

Q3: How can I monitor the degradation of 4-Methylcatechol dimethylacetate in my experiments?

A3: Degradation can be effectively monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][3][7] Spectroscopic methods like Fourier-Transform Infrared Spectroscopy (FTIR) can also be employed to observe the disappearance of the ester carbonyl peak (around 1740 cm⁻¹).[1]

Q4: Is 4-Methylcatechol dimethylacetate susceptible to biodegradation?

A4: While specific studies on the biodegradation of 4-Methylcatechol dimethylacetate are limited, it is expected to be biodegradable. The initial step would likely involve enzymatic hydrolysis of the ester bonds by esterases. The resulting 4-methylcatechol is a known substrate for bacterial degradation, which typically proceeds via ortho- or meta-cleavage of the aromatic ring.[5][6][8]

Troubleshooting Guides

Issue 1: Inconsistent results in stability studies.

  • Question: My stability studies for 4-Methylcatechol dimethylacetate are showing variable degradation rates. What could be the cause?

  • Answer:

    • pH Fluctuation: The hydrolysis of the ester bonds is highly dependent on pH. Ensure that the pH of your experimental medium is well-buffered and consistent across all samples.

    • Temperature Variations: Degradation rates are sensitive to temperature. Use a calibrated and stable incubator or water bath to maintain a constant temperature.

    • Presence of Contaminants: Trace amounts of acids, bases, or metal ions can catalyze hydrolysis. Use high-purity solvents and reagents.

    • Moisture Content: Ensure anhydrous conditions if you are studying stability in organic solvents, as residual water can lead to hydrolysis.

Issue 2: Difficulty in synthesizing 4-Methylcatechol dimethylacetate.

  • Question: I am experiencing low yields during the synthesis of 4-Methylcatechol dimethylacetate via the Williamson ether synthesis. What are the common pitfalls?

  • Answer:

    • Incomplete Deprotonation: Ensure complete deprotonation of 4-methylcatechol by using a sufficient amount of a strong base.

    • Reaction Conditions: The reaction is sensitive to temperature and reaction time. Optimize these parameters for your specific setup. The use of a catalyst like potassium iodide (KI) can significantly improve the reaction yield.[3][7]

    • Purity of Reactants: Use pure 4-methylcatechol and methyl bromoacetate, as impurities can lead to side reactions.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catechol moiety.

Issue 3: Poor peak shape or resolution in HPLC analysis.

  • Question: I am observing tailing or broad peaks for 4-Methylcatechol dimethylacetate during HPLC analysis. How can I improve this?

  • Answer:

    • Mobile Phase Composition: Adjust the ratio of your organic solvent and aqueous phase. A gradient elution may be necessary to achieve better separation.

    • pH of Mobile Phase: The pH of the mobile phase can affect the ionization state of any acidic or basic impurities, which in turn can influence peak shape. Experiment with different pH values.

    • Column Choice: Ensure you are using an appropriate column for your analysis. A C18 column is a common choice for reverse-phase chromatography of such compounds.

    • Sample Overload: Injecting too concentrated a sample can lead to peak broadening. Try diluting your sample.

Quantitative Data Summary

ParameterValueAnalytical MethodReference
Molecular Weight 268.26 g/mol Mass Spectrometry[1]
Protonated Molecular Ion ([M+H]⁺) m/z 269.26ESI-MS[1]
Major Mass Spec Fragment m/z 193.05 (Loss of ·CH₂COOCH₃)Mass Spectrometry[1]
FTIR Carbonyl Stretch (Ester) ~1740 cm⁻¹FTIR Spectroscopy[1]
¹H NMR (Methyl Ester Singlets) δ 3.7–3.8 ppmNMR Spectroscopy[1]

Experimental Protocols

Protocol 1: Monitoring Hydrolytic Degradation by HPLC
  • Sample Preparation: Prepare a stock solution of 4-Methylcatechol dimethylacetate in a suitable organic solvent (e.g., acetonitrile). Spike this stock solution into aqueous buffer solutions of different pH values (e.g., pH 4, 7, and 9) to a final concentration of 100 µg/mL.

  • Incubation: Incubate the samples at a constant temperature (e.g., 40°C).

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • Quenching: Quench the reaction by adding an equal volume of mobile phase and store at a low temperature (e.g., 4°C) until analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 270 nm.

  • Data Analysis: Quantify the peak area of 4-Methylcatechol dimethylacetate at each time point to determine the degradation rate.

Protocol 2: Analysis of Degradation Products by GC-MS
  • Sample Preparation: For samples from degradation studies, extract the analytes using a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under a gentle stream of nitrogen.

  • Derivatization (Optional but Recommended): To improve volatility and peak shape, derivatize the sample by silylating the hydroxyl groups of any hydrolyzed products. Use a reagent like BSTFA with 1% TMCS.

  • GC-MS Parameters:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C).

    • Injector and Transfer Line Temperature: 250°C and 280°C, respectively.

    • MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.

  • Data Analysis: Identify the degradation products by comparing their mass spectra with libraries (e.g., NIST) and by interpreting the fragmentation patterns.

Visualizations

degradation_pathway MCDA 4-Methylcatechol dimethylacetate Intermediate Mono-hydrolyzed Intermediate MCDA->Intermediate Hydrolysis (H₂O) Diacid 4-Methylcatechol diacetic acid Intermediate->Diacid Hydrolysis (H₂O) RingCleavage Ring Cleavage Products Diacid->RingCleavage Biodegradation

Caption: Abiotic and Biotic Degradation Pathway of 4-Methylcatechol dimethylacetate.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Degradation Study cluster_analysis Analysis Prep Prepare Sample in Aqueous Buffer Incubate Incubate at Constant Temperature Prep->Incubate Sample Collect Aliquots at Time Points Incubate->Sample HPLC HPLC Analysis (Quantification) Sample->HPLC GCMS GC-MS Analysis (Product ID) Sample->GCMS

Caption: Experimental Workflow for Studying Degradation.

troubleshooting_logic Start Inconsistent Degradation Results Check_pH Is pH Stable? Start->Check_pH Check_Temp Is Temperature Constant? Check_pH->Check_Temp Yes Solution Buffer Solution Check_pH->Solution No Check_Purity Are Reagents High Purity? Check_Temp->Check_Purity Yes Solution2 Calibrate/Use Stable Incubator Check_Temp->Solution2 No Solution3 Use High-Purity Reagents/Solvents Check_Purity->Solution3 No

Caption: Troubleshooting Logic for Inconsistent Degradation Results.

References

Accelerated stability studies and monitoring of 4-Methylcatecholdimethylacetate.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting accelerated stability studies on 4-Methylcatecholdimethylacetate.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound under accelerated stability conditions?

A1: The primary degradation pathway for this compound is the hydrolysis of its two ester linkages. This reaction is accelerated by elevated temperature and humidity, resulting in the formation of 4-methylcatechol and acetic acid. Further degradation can occur through the oxidation of the 4-methylcatechol moiety, which can lead to the formation of colored quinone-type byproducts.

Q2: What are the recommended storage conditions for this compound to ensure its stability?

A2: To ensure the stability of this compound, it should be stored in a cool, dry place, protected from light and moisture. For long-term storage, refrigeration (2-8°C) in a tightly sealed container is recommended.

Q3: Which analytical technique is most suitable for monitoring the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most suitable technique for monitoring the stability of this compound. This method can effectively separate the parent compound from its degradation products, allowing for accurate quantification of its purity and the extent of degradation over time.

Q4: How can I prepare samples of this compound for HPLC analysis during a stability study?

A4: Samples should be accurately weighed and dissolved in a suitable solvent, such as a mixture of acetonitrile and water, to a known concentration. It is crucial to ensure that the sample is fully dissolved before injection into the HPLC system to obtain accurate and reproducible results.

Q5: What are the typical stress conditions applied in an accelerated stability study of this compound?

A5: Typical stress conditions for accelerated stability studies include elevated temperatures (e.g., 40°C, 50°C, 60°C) and controlled relative humidity (e.g., 75% RH). Photostability testing, exposing the compound to UV and visible light, is also recommended to assess its light sensitivity.

Data Presentation

The following tables summarize hypothetical quantitative data from an accelerated stability study of this compound to illustrate expected trends.

Table 1: Degradation of this compound at 40°C / 75% RH

Time (Weeks)Assay of this compound (%)4-Methylcatechol (%)Total Degradation Products (%)
099.8< 0.05< 0.2
498.50.81.5
897.21.52.8
1295.92.34.1

Table 2: Effect of Temperature on the Degradation of this compound at 75% RH over 4 Weeks

Temperature (°C)Assay of this compound (%)4-Methylcatechol (%)Total Degradation Products (%)
2599.50.20.5
4098.50.81.5
5096.82.13.2
6094.24.55.8

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This method is designed to separate this compound from its primary degradation product, 4-methylcatechol.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    Time (min) % Solvent A % Solvent B
    0 70 30
    15 30 70
    20 30 70
    22 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

Troubleshooting Guides

Issue 1: Peak Tailing for the 4-Methylcatechol Peak

  • Possible Cause A: Secondary interactions between the phenolic hydroxyl groups of 4-methylcatechol and active sites on the silica-based column packing.

    • Solution: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (0.1% v/v) to mask the active sites. Alternatively, ensure the pH of the mobile phase is low enough (around 2.5-3) by using an appropriate acidifier like phosphoric acid or formic acid to suppress the ionization of silanol groups.

  • Possible Cause B: Column degradation or contamination.

    • Solution: Flush the column with a strong solvent, such as isopropanol, to remove any strongly retained contaminants. If peak shape does not improve, consider replacing the column.

Issue 2: Appearance of Ghost Peaks in the Chromatogram

  • Possible Cause A: Contamination in the mobile phase or HPLC system.

    • Solution: Prepare fresh mobile phase using high-purity solvents and water. Filter the mobile phase before use. Flush the HPLC system, including the injector and detector, with a strong solvent.

  • Possible Cause B: Carryover from previous injections.

    • Solution: Implement a needle wash step in the injection sequence with a strong, non-interfering solvent. Run a blank injection (injecting only the sample solvent) to confirm the absence of carryover.

Issue 3: Drifting Baseline

  • Possible Cause A: Inadequate column equilibration.

    • Solution: Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient amount of time (at least 10-15 column volumes) before starting the analysis.

  • Possible Cause B: Mobile phase composition changing over time.

    • Solution: Ensure the mobile phase components are well-mixed and degassed. If using a gradient, check the pump's proportioning valves for proper functioning.

Visualizations

Accelerated_Stability_Workflow cluster_setup 1. Study Setup cluster_execution 2. Experimental Execution cluster_analysis 3. Analysis cluster_evaluation 4. Data Evaluation Sample This compound Batches Conditions Define Stress Conditions (e.g., 40°C/75% RH, 50°C/75% RH) Sample->Conditions Timepoints Set Timepoints (0, 4, 8, 12 weeks) Conditions->Timepoints Storage Place Samples in Stability Chambers Timepoints->Storage Sampling Withdraw Samples at Predetermined Timepoints Storage->Sampling Preparation Sample Preparation (Dissolution in Diluent) Sampling->Preparation HPLC HPLC Analysis (Quantify Parent & Degradants) Preparation->HPLC Kinetics Analyze Degradation Kinetics HPLC->Kinetics ShelfLife Predict Shelf-Life (Arrhenius Equation) Kinetics->ShelfLife Report Generate Stability Report ShelfLife->Report

Caption: Workflow for an accelerated stability study of this compound.

Degradation_Pathway Parent This compound Hydrolysis Hydrolysis (Temperature, Humidity) Parent->Hydrolysis + 2 H₂O Intermediate 4-Methylcatechol Hydrolysis->Intermediate - 2 Acetic Acid Oxidation Oxidation Intermediate->Oxidation Degradant Quinone-type Degradation Products Oxidation->Degradant

Caption: Primary degradation pathway of this compound.

Addressing issues with regioselective functionalization in 4-Methylcatecholdimethylacetate synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the regioselective functionalization in the synthesis of 4-Methylcatechol dimethylacetate. This guide is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of 4-Methylcatechol dimethylacetate?

A1: The most common and direct method is the Williamson ether synthesis. This involves the reaction of 4-methylcatechol with methyl bromoacetate in the presence of a base, such as potassium carbonate.[1] The two phenolic hydroxyl groups of 4-methylcatechol act as nucleophiles, attacking the electrophilic carbon of methyl bromoacetate to form the desired di-substituted product.

Q2: What are the primary challenges concerning regioselectivity in this synthesis?

A2: The primary challenge is ensuring the complete and selective O-alkylation of both hydroxyl groups on the 4-methylcatechol ring. Incomplete reactions can lead to the formation of a mono-substituted byproduct, reducing the overall yield and complicating purification. While less common under typical Williamson ether synthesis conditions, side reactions such as C-alkylation on the aromatic ring can also occur, particularly with improper choice of solvent or base.

Q3: How can the yield of 4-Methylcatechol dimethylacetate be improved?

A3: The addition of a catalyst, such as potassium iodide (KI), has been shown to significantly increase the product yield.[2][3] KI reacts with methyl bromoacetate to generate methyl iodoacetate in situ, which is a more reactive alkylating agent. This catalytic approach has been demonstrated to increase the yield from 78.5% to as high as 95.4%.[2]

Q4: What are the key reaction parameters to control for optimal results?

A4: Key parameters to control include the molar ratios of reactants and catalyst, reaction temperature, and reaction time. Orthogonal experiments have identified optimal conditions for the KI-catalyzed synthesis to be a molar ratio of KI to 4-methylcatechol of 0.75:1, a methyl bromoacetate to 4-methylcatechol ratio of 3.5:1, and a potassium carbonate to 4-methylcatechol ratio of 4:1, with a reaction temperature of 80°C for 6 hours.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Di-substituted Product - Incomplete reaction. - Insufficient amount of alkylating agent or base. - Low reaction temperature or short reaction time. - Deactivation of the alkylating agent.- Increase the molar excess of methyl bromoacetate and potassium carbonate.[3] - Add a catalyst like potassium iodide (KI) to increase the reactivity of the alkylating agent.[2][3] - Increase the reaction temperature to 80°C and ensure a reaction time of at least 6 hours.[3]
Presence of Mono-substituted Byproduct - Incomplete deprotonation of the second hydroxyl group. - Insufficient amount of alkylating agent.- Ensure a sufficient excess of a strong enough base (e.g., K2CO3) to fully deprotonate both hydroxyl groups. - Increase the molar ratio of methyl bromoacetate to 4-methylcatechol.[3]
Formation of Undesired Side Products (e.g., C-alkylation) - Use of a protic solvent that can solvate the phenoxide ion and reduce its nucleophilicity. - Reaction temperature is too high, promoting side reactions.- Use an aprotic polar solvent like DMF or acetone to enhance the nucleophilicity of the phenoxide ions. - Carefully control the reaction temperature and avoid excessive heating.
Difficulty in Product Purification - Presence of unreacted starting materials and byproducts. - Similar polarities of the desired product and impurities.- Optimize the reaction to achieve higher conversion and selectivity, minimizing the formation of byproducts. - Employ column chromatography for purification if simple recrystallization or distillation is ineffective.

Experimental Protocols

Optimized KI-Catalyzed Synthesis of 4-Methylcatechol Dimethylacetate[3]

Materials:

  • 4-Methylcatechol

  • Methyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • Potassium iodide (KI)

  • Acetone (or other suitable aprotic solvent)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methylcatechol (1 molar equivalent).

  • Add potassium carbonate (4 molar equivalents) and potassium iodide (0.75 molar equivalents).

  • Add the solvent (e.g., acetone) to the flask.

  • While stirring, add methyl bromoacetate (3.5 molar equivalents) to the mixture.

  • Heat the reaction mixture to 80°C and maintain this temperature for 6 hours with continuous stirring.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid salts and wash with the solvent.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or recrystallization to yield pure 4-Methylcatechol dimethylacetate.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine 4-Methylcatechol, K₂CO₃, and KI in a flask add_solvent Add aprotic solvent (e.g., Acetone) start->add_solvent add_alkylating Add Methyl Bromoacetate add_solvent->add_alkylating heat Heat to 80°C for 6 hours add_alkylating->heat cool Cool to Room Temperature heat->cool filter Filter solids cool->filter evaporate Evaporate solvent filter->evaporate purify Purify product (Distillation/Recrystallization) evaporate->purify end end purify->end Pure 4-Methylcatechol Dimethylacetate

Caption: Experimental workflow for the KI-catalyzed synthesis.

reaction_pathway cluster_reactants Reactants cluster_conditions Conditions cluster_products Products catechol 4-Methylcatechol diacetate 4-Methylcatechol Dimethylacetate (Desired) catechol->diacetate monoacetate Mono-acetate Byproduct (Undesired) catechol->monoacetate bromoacetate Methyl Bromoacetate bromoacetate->diacetate bromoacetate->monoacetate base K₂CO₃ base->diacetate Deprotonation catalyst KI (catalyst) catalyst->diacetate Activation temp 80°C temp->diacetate

Caption: Reaction pathway showing desired product and potential byproduct.

References

Validation & Comparative

Comparative Analysis of 4-Methylcatechol Dimethyl Acetate and Its Analogs as Fragrance Precursors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the spectral characteristics and synthesis of 4-Methylcatechol Dimethyl Acetate and its longer-chain analogs, providing a basis for performance comparison in controlled-release fragrance applications.

This guide presents a comparative overview of 4-Methylcatechol Dimethyl Acetate and its structurally similar analogs, 4-Ethylcatechol Dimethyl Acetate and 4-Propylcatechol Dimethyl Acetate. These compounds are of interest as potential precursors for the controlled release of fragrances, particularly in the synthesis of benzodioxepinone-type odorants. This document provides a compilation of their standard spectral data, detailed experimental protocols for their synthesis and analysis, and a framework for evaluating their performance in fragrance delivery systems.

Spectral Data Comparison

The following tables summarize the key spectral data for 4-Methylcatechol Dimethyl Acetate and its ethyl and propyl analogs. This data is essential for the identification and characterization of these compounds.

Table 1: ¹H NMR Spectral Data (Predicted/Experimental, δ ppm)

Proton Type4-Methylcatechol Dimethyl Acetate[1]4-Ethylcatechol Dimethyl Acetate (Predicted)4-Propylcatechol Dimethyl Acetate (Predicted)
Aromatic Protons (Ar-H)6.6 - 6.8 (m, 3H)6.6 - 6.8 (m, 3H)6.6 - 6.8 (m, 3H)
Methylene Protons (-O-CH₂-)~4.6 (s, 4H)~4.6 (s, 4H)~4.6 (s, 4H)
Methoxy Protons (-OCH₃)3.7 - 3.8 (s, 6H)3.7 - 3.8 (s, 6H)3.7 - 3.8 (s, 6H)
Alkyl Protons (-CH₂-CH₃)-~2.6 (q, 2H), ~1.2 (t, 3H)-
Alkyl Protons (-CH₂-CH₂-CH₃)--~2.5 (t, 2H), ~1.6 (sext, 2H), ~0.9 (t, 3H)

Table 2: ¹³C NMR Spectral Data (Predicted, δ ppm)

Carbon Type4-Methylcatechol Dimethyl Acetate[1]4-Ethylcatechol Dimethyl Acetate (Predicted)4-Propylcatechol Dimethyl Acetate (Predicted)
Ester Carbonyl (C=O)~170~170~170
Aromatic C-O147 - 149147 - 149147 - 149
Aromatic C-C/C-H113 - 125113 - 130113 - 130
Methylene (-O-CH₂-)~66~66~66
Methoxy (-OCH₃)~52~52~52
Alkyl (-CH₂-CH₃)-~23, ~15-
Alkyl (-CH₂-CH₂-CH₃)--~32, ~24, ~14

Table 3: Key FT-IR Absorption Bands (cm⁻¹)

Functional Group4-Methylcatechol Dimethyl Acetate[1]4-Ethylcatechol Dimethyl Acetate (Predicted)4-Propylcatechol Dimethyl Acetate (Predicted)
C=O (Ester) Stretch~1740~1740~1740
C-O (Aryl Ether) Stretch~1260~1260~1260
C-H (sp³) Stretch2850 - 30002850 - 30002850 - 3000
C-H (Aromatic) Stretch3000 - 31003000 - 31003000 - 3100

Table 4: Expected Mass Spectrometry Fragments (m/z)

Ion Description4-Methylcatechol Dimethyl Acetate[1]4-Ethylcatechol Dimethyl Acetate (Expected)4-Propylcatechol Dimethyl Acetate (Expected)
Protonated Molecular Ion ([M+H]⁺)269.26283.29297.32
Loss of a Carboxymethyl Methyl Ester Group193.05207.08221.11

Experimental Protocols

Detailed methodologies for the synthesis and characterization of 4-alkylcatechol dimethyl acetates are provided below.

Synthesis: Williamson Ether Synthesis

The synthesis of 4-alkylcatechol dimethyl acetates is typically achieved through a Williamson ether synthesis.[2][3][4][5]

Materials:

  • 4-Alkylcatechol (4-methylcatechol, 4-ethylcatechol, or 4-propylcatechol)

  • Methyl bromoacetate

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Potassium iodide (KI) (optional, as a catalyst)[6]

  • Acetone or other suitable solvent

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

  • Hydrochloric acid (HCl), 1M

Procedure:

  • In a round-bottom flask, dissolve the 4-alkylcatechol in acetone.

  • Add potassium carbonate (and potassium iodide, if used) to the solution.

  • Stir the mixture vigorously and add methyl bromoacetate dropwise.

  • Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Diagram 1: Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis Start Dissolve 4-Alkylcatechol in Acetone Add_Base Add K2CO3 (and KI if applicable) Start->Add_Base Add_Ester Add Methyl Bromoacetate Add_Base->Add_Ester Reflux Reflux Add_Ester->Reflux Workup Workup (Filtration, Extraction) Reflux->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product 4-Alkylcatechol Dimethyl Acetate Purification->Product

Caption: General workflow for the synthesis of 4-alkylcatechol dimethyl acetates.

Characterization Methods

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of organic molecules.[7][8][9][10]

Sample Preparation:

  • Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

¹H and ¹³C NMR Acquisition:

  • Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • For ¹H NMR, typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • For ¹³C NMR, typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 1024 or more).

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.[11][12][13][14]

Sample Preparation:

  • For liquid samples, a thin film can be prepared between two NaCl or KBr plates.

  • For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

Acquisition:

  • Record the spectrum over a range of 4000-400 cm⁻¹.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the components of a mixture, and for determining the molecular weight and fragmentation pattern of a compound.[15][16][17][18]

Sample Preparation:

  • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

GC-MS Analysis:

  • Injector Temperature: 250 °C

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.

  • Carrier Gas: Helium or Hydrogen.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

  • Scan Range: m/z 40-500.

Diagram 2: Analytical Workflow for Characterization

Analytical_Workflow Sample Purified Product NMR NMR Spectroscopy (1H, 13C) Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR GCMS GC-MS Analysis Sample->GCMS Structure Structural Confirmation NMR->Structure FTIR->Structure GCMS->Structure Purity Purity Assessment GCMS->Purity

Caption: Workflow for the spectroscopic characterization of synthesized compounds.

Performance Comparison in Fragrance Applications

Key Performance Indicators:

  • Yield and Purity in Benzodioxepinone Synthesis: The efficiency of the intramolecular Dieckmann condensation to form the cyclic β-keto ester is a critical factor.

  • Rate of Fragrance Release: The hydrolysis and decarboxylation of the intermediate to release the final fragrance molecule can be studied under various conditions (e.g., pH, temperature) to determine the release kinetics.

  • Odor Profile and Intensity: The sensory properties of the resulting 7-alkyl-benzodioxepinones would need to be evaluated by trained panelists to compare their odor character, intensity, and longevity.

Diagram 3: Logical Framework for Performance Evaluation

Performance_Evaluation Precursors 4-Alkylcatechol Dimethyl Acetates (Methyl, Ethyl, Propyl) Synthesis Intramolecular Cyclization (Dieckmann Condensation) Precursors->Synthesis Intermediates Cyclic β-Keto Esters Synthesis->Intermediates Release Hydrolysis & Decarboxylation Intermediates->Release Fragrances 7-Alkyl-2H-1,5-benzodioxepin-3(4H)-ones Release->Fragrances Evaluation Performance Evaluation Fragrances->Evaluation Yield Yield & Purity Evaluation->Yield Kinetics Release Kinetics Evaluation->Kinetics Sensory Sensory Analysis (Odor Profile, Intensity, Longevity) Evaluation->Sensory

Caption: A proposed workflow for the comparative performance evaluation of fragrance precursors.

This guide provides a foundational resource for the synthesis, characterization, and evaluation of 4-Methylcatechol Dimethyl Acetate and its analogs. Further experimental investigation based on the outlined protocols is necessary to generate direct comparative performance data and to fully assess the potential of the ethyl and propyl derivatives as novel fragrance precursors.

References

Verifying the Structure of 4-Methylcatecholdimethylacetate with High-Resolution Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, unequivocally confirming the chemical structure of synthesized or isolated compounds is a critical step. This guide provides a comparative overview of using high-resolution mass spectrometry (HRMS) for the structural confirmation of 4-Methylcatecholdimethylacetate, presenting supporting data and detailed experimental protocols. We also explore alternative and complementary analytical techniques to ensure the highest confidence in structural elucidation.

High-resolution mass spectrometry stands as a powerful analytical technique for determining the elemental composition of a molecule with high accuracy and precision. By providing a highly accurate mass measurement, HRMS can significantly narrow down the possible molecular formulas for an unknown compound, offering a crucial piece of evidence in the structural confirmation puzzle.

Performance Comparison: HRMS vs. Other Techniques

The confirmation of this compound's structure is best achieved through a combination of analytical techniques. While HRMS provides exceptional mass accuracy, Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed information about the connectivity of atoms within the molecule.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
High-Resolution Mass Spectrometry (HRMS) Precise mass-to-charge ratio (m/z), enabling determination of elemental composition. Provides fragmentation patterns for structural clues.High sensitivity, requires minimal sample, provides exact molecular formula.Does not directly provide information on atom connectivity or stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information on the chemical environment and connectivity of ¹H and ¹³C atoms.The gold standard for de novo structure elucidation, provides unambiguous connectivity.Lower sensitivity than MS, requires more sample, can be time-consuming to analyze complex spectra.
Fourier-Transform Infrared (FTIR) Spectroscopy Information about the presence of specific functional groups.Quick and easy to perform, non-destructive.Provides limited information on the overall molecular structure.

High-Resolution Mass Spectrometry Data for this compound

The primary goal of HRMS in this context is to confirm the elemental composition of this compound (C₁₃H₁₆O₆). The theoretical exact mass of the protonated molecule ([M+H]⁺) is calculated and compared against the experimentally measured m/z value. A low mass error, typically below 5 parts per million (ppm), provides strong evidence for the proposed molecular formula.

ParameterTheoretical ValueExperimental Value (Simulated)Mass Error (ppm)
Molecular Formula C₁₃H₁₆O₆--
Protonated Adduct [C₁₃H₁₇O₆]⁺--
Theoretical m/z 269.0969--
Experimental m/z -269.09721.11

Note: The experimental value is simulated for illustrative purposes, representing a typical high-accuracy measurement.

Further structural information can be gleaned from the fragmentation pattern of the molecule in the mass spectrometer. While an experimental spectrum for this compound is not publicly available, a predicted fragmentation pathway can be proposed based on common fragmentation mechanisms for esters.

Predicted Fragment IonMolecular FormulaTheoretical m/z
[M+H - CH₂COOCH₃]⁺C₁₀H₁₁O₄⁺195.0652
[M+H - OCH₂COOCH₃]⁺C₉H₉O₃⁺165.0546
[C₇H₇O]⁺C₇H₇O⁺107.0491

Experimental Protocol for HRMS Analysis

This protocol outlines a general procedure for the analysis of this compound using a liquid chromatography-high-resolution mass spectrometer (LC-HRMS) system, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

1. Sample Preparation:

  • Weigh approximately 1 mg of this compound.

  • Dissolve the sample in 1 mL of a high-purity solvent, such as acetonitrile or methanol, to create a 1 mg/mL stock solution.

  • Perform a serial dilution of the stock solution to a final concentration of 1-10 µg/mL in an appropriate solvent for LC-MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2. Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separating small organic molecules.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to a high percentage to elute the compound of interest.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

3. High-Resolution Mass Spectrometry (HRMS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 100-150 °C.

  • Desolvation Gas Temperature: 250-400 °C.

  • Mass Range: m/z 50-500.

  • Acquisition Mode: Full scan for accurate mass measurement of the precursor ion. For fragmentation data, a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode can be used.

  • Collision Energy: For MS/MS experiments, a collision energy ramp (e.g., 10-40 eV) can be applied to induce fragmentation.

4. Data Analysis:

  • Process the acquired data using the instrument's software.

  • Extract the accurate mass of the peak corresponding to this compound.

  • Calculate the mass error in ppm using the theoretical exact mass of the [M+H]⁺ ion.

  • Analyze the MS/MS spectrum to identify fragment ions and propose a fragmentation pathway.

Visualizing the Workflow and Fragmentation

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflow and the proposed fragmentation pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing start 1 mg Sample dissolve Dissolve in Acetonitrile start->dissolve dilute Dilute to 1-10 µg/mL dissolve->dilute lc Liquid Chromatography (C18 Column) dilute->lc hrms HRMS (ESI Positive Mode) lc->hrms process Data Processing hrms->process confirm Structure Confirmation process->confirm

Caption: Experimental workflow for HRMS analysis.

fragmentation_pathway cluster_frags Predicted Fragments parent [M+H]⁺ m/z = 269.0969 C₁₃H₁₇O₆⁺ frag1 [M+H - CH₂COOCH₃]⁺ m/z = 195.0652 C₁₀H₁₁O₄⁺ parent->frag1 - C₃H₄O₂ frag2 [M+H - OCH₂COOCH₃]⁺ m/z = 165.0546 C₉H₉O₃⁺ parent->frag2 - C₄H₆O₃ frag3 [C₇H₇O]⁺ m/z = 107.0491 frag2->frag3 - C₂H₂O₂

A comparative study of different synthesis routes for 4-Methylcatecholdimethylacetate.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Synthesis Routes for 4-Methylcatechol Dimethylacetate

For researchers and professionals in drug development and chemical synthesis, the efficient production of key intermediates is paramount. This guide provides a comparative study of the primary synthesis routes for 4-Methylcatechol dimethylacetate, a significant intermediate in the synthesis of various compounds, including the fragrance Calone 1951®.[1][2][3][4] The focus is on providing clear, actionable data and detailed experimental protocols to aid in laboratory and industrial applications.

Primary Synthesis Route: Williamson Ether Synthesis

The most prevalent method for synthesizing 4-Methylcatechol dimethylacetate is the Williamson ether synthesis.[1][2][3][5] This reaction involves the O-alkylation of 4-methylcatechol with methyl bromoacetate in the presence of a base, typically potassium carbonate, to deprotonate the phenolic hydroxyl groups.[5] The resulting phenoxide ions then act as nucleophiles, attacking the electrophilic carbon of methyl bromoacetate to form the desired diether product.

A significant improvement to this classical route involves the use of potassium iodide (KI) as a catalyst.[1][2][3][5] The addition of KI has been shown to dramatically increase the reaction yield by facilitating the in-situ generation of methyl iodoacetate, which is more reactive than methyl bromoacetate.[1][2][3]

Comparative Performance of Synthesis Routes

The following table summarizes the key quantitative differences between the uncatalyzed and the KI-catalyzed Williamson ether synthesis of 4-Methylcatechol dimethylacetate.

FeatureUncatalyzed Williamson SynthesisKI-Catalyzed Williamson Synthesis
Starting Materials 4-Methylcatechol, Methyl bromoacetate4-Methylcatechol, Methyl bromoacetate
Base Potassium CarbonatePotassium Carbonate
Catalyst NonePotassium Iodide (KI)
Product Yield 78.5%[1][2]95.4%[1][2]
Reaction Temperature 80°C80°C[4]
Reaction Time Not specified6 hours[4]

Experimental Protocols

Below are the detailed methodologies for the key synthesis routes discussed.

Protocol 1: KI-Catalyzed Williamson Ether Synthesis of 4-Methylcatechol Dimethylacetate

This protocol is based on the optimized conditions reported to achieve a high yield of the target compound.[4]

Materials:

  • 4-Methylcatechol (C₇H₈O₂)

  • Methyl bromoacetate (C₃H₅BrO₂)

  • Potassium Carbonate (K₂CO₃)

  • Potassium Iodide (KI)

  • Solvent (e.g., Acetone or DMF)

Optimized Reaction Conditions: [4]

  • Molar ratio of KI to 4-Methylcatechol: 0.75:1

  • Molar ratio of Methyl bromoacetate to 4-Methylcatechol: 3.5:1

  • Molar ratio of Potassium Carbonate to 4-Methylcatechol: 4:1

  • Reaction Temperature: 80°C

  • Reaction Time: 6 hours

Procedure:

  • To a reaction vessel equipped with a reflux condenser and a magnetic stirrer, add 4-methylcatechol, potassium carbonate, potassium iodide, and the solvent.

  • Heat the mixture to 80°C with continuous stirring.

  • Slowly add methyl bromoacetate to the reaction mixture.

  • Maintain the reaction at 80°C for 6 hours.

  • Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid byproducts and wash with the solvent.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield 4-Methylcatechol dimethylacetate.

Purity Analysis: The purity of the final product can be determined using HPLC and Gas Chromatography-Mass Spectrometry (GC-MS).[5] Commercial batches often specify a purity of over 98%.[5]

Synthesis Workflow and Catalytic Enhancement

The following diagrams illustrate the synthesis workflow and the comparative logic of the uncatalyzed versus the KI-catalyzed reaction.

G cluster_reactants Reactants cluster_process Process cluster_product Product A 4-Methylcatechol D Williamson Ether Synthesis A->D B Methyl Bromoacetate B->D C Potassium Carbonate (Base) C->D E 4-Methylcatechol Dimethylacetate D->E

Caption: General workflow for the synthesis of 4-Methylcatechol dimethylacetate.

G cluster_uncatalyzed Uncatalyzed Route cluster_catalyzed KI-Catalyzed Route A 4-Methylcatechol + Methyl Bromoacetate B Williamson Reaction A->B C Yield: 78.5% B->C D 4-Methylcatechol + Methyl Bromoacetate F Williamson Reaction D->F E KI Catalyst E->F G Yield: 95.4% F->G

Caption: Comparison of uncatalyzed and KI-catalyzed synthesis yields.

Synthesis of the Precursor: 4-Methylcatechol

The availability and synthesis of the primary precursor, 4-methylcatechol, are crucial for the overall efficiency of producing 4-Methylcatechol dimethylacetate. Several synthetic routes to 4-methylcatechol have been developed.

Starting MaterialKey Reagents/ProcessReported YieldReference
2-Methoxy-4-methylphenol (Creosol)Demethylation with Hydrobromic Acid>80%[6]
p-CresolAcylation, Fries Rearrangement, Oxidation75-96% (over multiple steps)[7]
o-Phthalic acid dimethyl etherChloromethylation, Reduction, DemethylationNot specified[5]
p-CresolReaction with Methanol and Magnesium, Oxidation~80% (overall)[8]

The choice of the synthesis route for 4-methylcatechol often depends on the availability and cost of the starting materials, as well as environmental and safety considerations.[6][7][9] For instance, the demethylation of creosol is a common and effective strategy.[5] Another approach starts from p-cresol and involves a multi-step process including acylation and Fries rearrangement.[7] A three-step synthesis from o-phthalic acid dimethyl ether has also been described.[5][6]

References

A Comparative Analysis of the Reactivity of 4-Methylcatecholdimethylacetate and Other Catechol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical and biological reactivity of 4-Methylcatecholdimethylacetate against other notable catechol derivatives. The presence of dimethylacetate groups in place of the free hydroxyl groups characteristic of catechols fundamentally alters its reactivity profile. This has significant implications for its potential applications in organic synthesis and drug development.

I. Chemical Reactivity: A Tale of Two Moieties

The reactivity of catechol derivatives is largely governed by the dihydroxybenzene (catechol) moiety. However, in this compound, the ester linkages introduce a different set of reactive sites.

Synthesis:

The most common method for synthesizing this compound is through the Williamson ether synthesis.[1][2] This process involves the reaction of 4-methylcatechol with methyl bromoacetate in the presence of a base like potassium carbonate and often a catalyst such as potassium iodide to improve yield.[1][2][3] The reaction proceeds via nucleophilic substitution where the deprotonated hydroxyl groups of 4-methylcatechol attack the electrophilic carbon of methyl bromoacetate.[4]

G cluster_start Starting Materials cluster_reagents Reagents 4MC 4-Methylcatechol Reaction Williamson Ether Synthesis 4MC->Reaction MBA Methyl Bromoacetate MBA->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Catalyst Catalyst (e.g., KI) Catalyst->Reaction Product This compound Reaction->Product

Oxidative Reactivity:

The free hydroxyl groups of the catechol ring are readily oxidized to form highly reactive ortho-quinones.[5][6] This oxidation can occur via autoxidation, or be mediated by chemical oxidants or enzymes.[5][6] In contrast, the catechol ether ring in this compound is the primary site of oxidative reactivity, which generally requires stronger oxidizing agents.[4] The ester groups protect the catechol nucleus from the typical oxidation pathways seen in derivatives with free hydroxyls.

II. Biochemical Reactivity: The Impact of Blocked Hydroxyls

Antioxidant Activity:

Catechol derivatives are well-known for their antioxidant properties, which stem from their ability to donate hydrogen atoms from their hydroxyl groups to scavenge free radicals.[7][8] The resulting semiquinone radical is relatively stable. The presence of two ortho-hydroxyl groups enhances this activity compared to monophenolic compounds.[8]

This compound, with its hydroxyl groups masked by dimethylacetate moieties, is not expected to exhibit significant radical-scavenging antioxidant activity. Any potential antioxidant effect would likely be indirect, perhaps following hydrolysis to release the free catechol, and would be considerably lower than that of its parent compound, 4-methylcatechol. Studies on other catechol derivatives have shown that modification of the hydroxyl groups, such as methylation or acetylation, can decrease their antioxidant capacity.[9]

Table 1: Comparison of Antioxidant Activity of Catechol Derivatives

CompoundStructureKey FeatureExpected Antioxidant Activity
Catechol Benzene ring with two adjacent hydroxyl groupsFree hydroxyl groupsHigh
4-Methylcatechol Catechol with a methyl group at position 4Free hydroxyl groupsHigh
Dopamine Catechol with an ethylamine side chainFree hydroxyl groupsHigh[7]
4-Nerolidylcatechol (4-NC) Catechol with a nerolidyl side chainFree hydroxyl groupsHigh[10]
This compound 4-Methylcatechol with dimethylacetate groups on both oxygensBlocked hydroxyl groupsVery Low / Negligible
Mono-O-substituted 4-NC derivatives 4-NC with one hydroxyl group substitutedOne free hydroxyl groupModerate[10]

G cluster_catechol Catechol Reactivity cluster_ester Ester Derivative Reactivity Catechol Catechol (Free -OH) Scavenging Radical Scavenging Catechol->Scavenging Radical Free Radical (e.g., DPPH•) Radical->Scavenging Ester This compound (Blocked -OH) NoReaction No Direct Reaction Ester->NoReaction Inert to radical

Enzymatic Reactivity:

Catechols are substrates for several enzymes, most notably catechol oxidase and catechol-O-methyltransferase (COMT).

  • Catechol Oxidase: This enzyme, commonly found in plants, catalyzes the oxidation of ortho-diphenols to ortho-quinones, a process responsible for enzymatic browning.[11][12][13]

  • COMT: This enzyme is crucial in the metabolism of catecholamines (like dopamine), transferring a methyl group to one of the hydroxyls.[14]

For a compound to be a substrate for these enzymes, the presence of at least one free hydroxyl group on the catechol ring is essential. Since this compound has both hydroxyls blocked, it cannot act as a substrate for either catechol oxidase or COMT. This makes it resistant to these common metabolic pathways for catechol derivatives.

III. Experimental Protocols

A. DPPH Radical Scavenging Assay (Antioxidant Activity)

This common assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 1 mg/mL in methanol).

    • Prepare a 0.1 mM solution of DPPH in methanol.

  • Assay Procedure:

    • In a 96-well plate, add varying concentrations of the test compound to different wells.

    • Add the DPPH solution to each well.

    • Include a control well with only methanol and the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

B. Enzymatic Oxidation by Catechol Oxidase

This protocol provides a general method to assess if a compound is a substrate for catechol oxidase.

  • Enzyme Preparation:

    • Prepare a crude extract of catechol oxidase from a source like potato or banana by homogenizing the tissue in a cold phosphate buffer (pH ~6.8) and centrifuging to remove debris.[13]

  • Assay Procedure:

    • In a cuvette, mix the phosphate buffer and a solution of the test compound (e.g., this compound) and the positive control (e.g., 4-methylcatechol).

    • Initiate the reaction by adding the enzyme extract.

    • Monitor the change in absorbance over time at a wavelength corresponding to the formation of the o-quinone product (typically around 400-420 nm).

  • Data Analysis:

    • An increase in absorbance over time for the positive control indicates enzyme activity.

    • No significant change in absorbance for the test compound suggests it is not a substrate for the enzyme.

G Start Prepare Reagents (Test Compounds, DPPH) Mix Mix Compounds with DPPH Solution Start->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance (517 nm) Incubate->Measure Analyze Calculate % Inhibition and IC50 Value Measure->Analyze

IV. Conclusion

The reactivity of this compound is markedly different from that of catechol derivatives possessing free hydroxyl groups. The protection of these groups as dimethylacetate esters renders the molecule largely inert to the typical biochemical reactions of catechols, such as radical scavenging and enzymatic oxidation. While this diminishes its potential as a direct antioxidant or an enzyme substrate, it enhances its stability and positions it as a versatile intermediate in organic synthesis where the catechol moiety needs to be protected during other chemical transformations.[4] For drug development, this modification could be used to create prodrugs that release the active catechol derivative upon in vivo hydrolysis of the ester groups.

References

Evaluating the antioxidant properties of 4-Methylcatecholdimethylacetate in comparison to other phenolic compounds.

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative framework for evaluating the antioxidant properties of 4-Methylcatecholdimethylacetate against other well-characterized phenolic compounds. While direct experimental data on this compound is not extensively available in current literature, its structural relationship to catechols—a class of potent antioxidants—suggests a potential for significant free-radical scavenging activity. This document offers researchers, scientists, and drug development professionals a comprehensive overview of the standard methodologies and signaling pathways relevant to assessing and understanding the antioxidant capacity of novel phenolic compounds.

Comparative Analysis of Phenolic Antioxidants

To establish a baseline for potential antioxidant efficacy, the following table summarizes the reported antioxidant activities of several common phenolic compounds. These values, obtained through standardized assays, serve as a benchmark for the anticipated performance of novel molecules like this compound.

CompoundDPPH Radical Scavenging Activity (IC50, µg/mL)ABTS Radical Scavenging Activity (IC50, µg/mL)Ferric Reducing Antioxidant Power (FRAP) (µM Fe(II)/µg)
Quercetin 2.1 - 5.81.3 - 3.5~1.5 - 2.0
Gallic Acid 1.0 - 4.51.0 - 2.9[1]~2.0 - 3.0
(+)-Catechin 3.1 - 8.2[1]2.5 - 6.8~1.0 - 1.8
Ascorbic Acid (Vitamin C) 3.0 - 8.02.0 - 5.0~1.0 - 1.5
4-Methylcatechol Data not readily availableData not readily availableData not readily available
This compound Data not readily availableData not readily availableData not readily available

Note: The IC50 values represent the concentration of the compound required to inhibit 50% of the respective radical activity. A lower IC50 value indicates a higher antioxidant activity. FRAP values indicate the ability of a compound to reduce ferric iron, with higher values signifying greater reducing power. The ranges provided are indicative and can vary based on specific experimental conditions.

Experimental Protocols for Antioxidant Activity Assessment

The following are detailed methodologies for three widely accepted assays used to determine the antioxidant capacity of chemical compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.[2][3]

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.[3]

  • Reaction Mixture: A fixed volume of the DPPH solution is added to various concentrations of the test compound.[2] A control is prepared with the solvent and DPPH solution only.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[3]

  • Absorbance Measurement: The absorbance of each solution is measured spectrophotometrically at approximately 517 nm.[2][3]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[2]

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_Sol DPPH Solution (0.1 mM) Mix Mix DPPH with Test Compound/Control DPPH_Sol->Mix Test_Cmpd Test Compound (Various Conc.) Test_Cmpd->Mix Control Control (Solvent) Control->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure_Abs Measure Absorbance at 517 nm Incubate->Measure_Abs Calculate Calculate % Inhibition Measure_Abs->Calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[4]

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[4]

  • Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or water) to an absorbance of approximately 0.700 at 734 nm.[4]

  • Reaction: The test compound at various concentrations is added to the diluted ABTS•+ solution.

  • Absorbance Measurement: The absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).[1]

  • Calculation of Scavenging Activity: The percentage of inhibition is calculated similarly to the DPPH assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_Stock ABTS Stock Solution (7 mM) Generate_Radical Generate ABTS•+ (12-16h in dark) ABTS_Stock->Generate_Radical K2S2O8 Potassium Persulfate (2.45 mM) K2S2O8->Generate_Radical Dilute_Radical Dilute ABTS•+ to Abs ~0.7 Generate_Radical->Dilute_Radical Mix Mix Diluted ABTS•+ with Test Compound Dilute_Radical->Mix Incubate Incubate (e.g., 6 min) Mix->Incubate Measure_Abs Measure Absorbance at 734 nm Incubate->Measure_Abs Calculate Calculate % Inhibition Measure_Abs->Calculate

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[5]

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃ solution in a 10:1:1 ratio.[5]

  • Reaction: The freshly prepared FRAP reagent is mixed with the test compound.

  • Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4-6 minutes).[6][7]

  • Absorbance Measurement: The absorbance of the blue-colored solution is measured at approximately 593 nm.[5][6]

  • Calculation of FRAP Value: The antioxidant capacity is determined by comparing the absorbance change of the test sample to that of a known standard (e.g., FeSO₄).

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Acetate_Buffer Acetate Buffer (pH 3.6) FRAP_Reagent Mix to form FRAP Reagent Acetate_Buffer->FRAP_Reagent TPTZ_Sol TPTZ Solution TPTZ_Sol->FRAP_Reagent FeCl3_Sol FeCl3 Solution FeCl3_Sol->FRAP_Reagent Mix Mix FRAP Reagent with Test Compound FRAP_Reagent->Mix Incubate Incubate at 37°C (e.g., 6 min) Mix->Incubate Measure_Abs Measure Absorbance at 593 nm Incubate->Measure_Abs Calculate Calculate FRAP Value Measure_Abs->Calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Key Signaling Pathways in Phenolic Antioxidant Action

Phenolic compounds exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of endogenous antioxidant enzymes and cytoprotective proteins.[8]

One of the most critical pathways is the Nrf2-Keap1 pathway .

  • Under normal conditions: The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is bound to its inhibitor Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation.

  • Under oxidative stress: Reactive oxygen species (ROS) or electrophilic compounds (including many phenolic antioxidants) can modify Keap1, leading to the release of Nrf2.

  • Nrf2 Translocation and Gene Expression: Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes. This binding initiates the transcription of a battery of protective genes, including those for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).

The activation of this pathway by phenolic compounds can lead to a long-lasting and amplified antioxidant response within the cell.[9] Other important signaling pathways that can be modulated by phenolic compounds in the context of oxidative stress include the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.[10][11]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS, Phenolics) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 inactivates Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Degradation Proteasomal Degradation Keap1_Nrf2->Degradation promotes Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Genes Antioxidant Genes (HO-1, NQO1, GSTs) ARE->Genes activates transcription

Caption: The Nrf2-Keap1 signaling pathway in cellular antioxidant response.

This guide provides a foundational understanding for researchers interested in exploring the antioxidant potential of this compound and other novel phenolic compounds. By utilizing the standardized assays and understanding the underlying molecular mechanisms, the scientific community can effectively characterize and compare the efficacy of new antioxidant candidates.

References

Comparative analysis of the biological activity of 4-Methylcatecholdimethylacetate and its precursor, 4-methylcatechol.

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the biological activities of 4-methylcatechol and its precursor, 4-Methylcatecholdimethylacetate. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate further research and development.

Executive Summary

4-Methylcatechol, a metabolite of dietary flavonoids, exhibits a broad spectrum of biological activities, including potent antioxidant, anti-inflammatory, neuroprotective, and antiplatelet effects. In contrast, its derivative, this compound, where the hydroxyl groups are replaced by dimethylacetate groups, is primarily documented as a synthetic intermediate. Direct comparative studies on their biological activities are scarce. Available literature suggests that the free hydroxyl groups in 4-methylcatechol are crucial for its biological functions. While one source mentions potential anti-inflammatory and radical scavenging properties for this compound, quantitative data to support this is not publicly available. This guide presents the comprehensive biological profile of 4-methylcatechol and highlights the significant knowledge gap regarding the bioactivity of its dimethylacetate counterpart.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data available for the biological activities of 4-methylcatechol. No quantitative data was found for this compound in the public domain.

Antioxidant Activity of 4-Methylcatechol
Assay Result
DPPH Radical Scavenging ActivityPotent activity reported, comparable to other catecholamines.
ABTS Radical Scavenging ActivityStrong scavenging activity demonstrated.
Ferric Reducing Antioxidant Power (FRAP)Exhibits significant reducing power.
Superoxide Anion ScavengingEffective scavenger.
Anti-inflammatory Activity of 4-Methylcatechol (in vitro)
Model System Effect
Lipopolysaccharide (LPS)-stimulated BV-2 microglia cellsSignificantly decreased Nitric Oxide (NO) and Tumor Necrosis Factor-alpha (TNF-α) production.
Inhibited the expression of inducible nitric oxide synthase (iNOS) and TNF-α.
Antiplatelet Activity of 4-Methylcatechol (ex vivo)
Assay Result
Arachidonic acid-induced platelet aggregationMore potent than acetylsalicylic acid.
Collagen-induced platelet aggregationMore potent than acetylsalicylic acid.
Effective Concentration Clinically relevant effects observed at 10 µM.
Biological Activity of this compound
Activity Finding
Anti-inflammatoryMentioned as having "Anti-inflammatory effects"[1].
AntioxidantDescribed as a "peroxyl radical and superoxide anion radical scavenger"[1].
Quantitative Data Not available in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

Antioxidant Activity Assays

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a fresh solution of DPPH in the same solvent to a concentration that gives an absorbance of approximately 1.0 at its maximum wavelength (around 517 nm).

  • In a microplate or cuvette, mix various concentrations of the test compound with the DPPH solution.

  • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance of the solution at the maximum wavelength of DPPH.

  • A control containing the solvent and DPPH solution is also measured.

  • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging percentage against compound concentration.

b) Ferric Reducing Antioxidant Power (FRAP) Assay

This assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

  • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.

  • Add a small volume of the test compound solution to the FRAP reagent.

  • Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

  • Measure the absorbance of the resulting blue solution at 593 nm.

  • A standard curve is prepared using a known antioxidant, such as FeSO₄·7H₂O or Trolox.

  • The antioxidant capacity of the sample is expressed as equivalents of the standard.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

This assay determines the effect of a compound on the production of nitric oxide, a key inflammatory mediator, in cultured macrophage cells (e.g., RAW 264.7 or BV-2 microglia) stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Culture the macrophage cell line in appropriate medium and conditions.

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours). Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).

  • After incubation, collect the cell culture supernatant.

  • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent system. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Measure the absorbance of the resulting azo dye at around 540 nm.

  • A standard curve is generated using known concentrations of sodium nitrite.

  • The percentage inhibition of NO production is calculated relative to the LPS-stimulated vehicle control.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the known signaling pathways for 4-methylcatechol and a general workflow for evaluating biological activity.

G Workflow for Comparative Biological Activity Analysis cluster_compounds Test Compounds cluster_assays In Vitro Biological Assays cluster_data Data Analysis cluster_output Output Compound1 4-Methylcatechol Antioxidant Antioxidant Assays (DPPH, FRAP) Compound1->Antioxidant AntiInflammatory Anti-inflammatory Assays (NO, Cytokine Production) Compound1->AntiInflammatory Neuroprotective Neuroprotective Assays (Cell Viability, ROS) Compound1->Neuroprotective Compound2 This compound Compound2->Antioxidant Compound2->AntiInflammatory Compound2->Neuroprotective DataCollection Quantitative Data Collection (IC50, % Inhibition) Antioxidant->DataCollection AntiInflammatory->DataCollection Neuroprotective->DataCollection Comparison Comparative Analysis DataCollection->Comparison Report Publish Comparison Guide Comparison->Report

Caption: General workflow for the comparative analysis of biological activity.

G Anti-inflammatory Mechanism of 4-Methylcatechol in Microglia LPS LPS TLR4 TLR4 LPS->TLR4 p38_MAPK p38 MAPK TLR4->p38_MAPK IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Pro-inflammatory Gene Expression Inflammatory_Mediators NO, TNF-α Gene_Expression->Inflammatory_Mediators leads to production of MC4 4-Methylcatechol MC4->p38_MAPK inhibits MC4->IKK inhibits

Caption: 4-Methylcatechol's anti-inflammatory action in microglia.

G Antiplatelet Mechanism of 4-Methylcatechol cluster_platelet Platelet Agonist Platelet Agonists (Collagen, Arachidonic Acid) Receptors Surface Receptors Agonist->Receptors COX_TXS COX-Thromboxane Synthase Coupling Agonist->COX_TXS PLC Phospholipase C Receptors->PLC Ca_Influx Ca2+ Influx Receptors->Ca_Influx IP3 IP3 PLC->IP3 Ca_Store Intracellular Ca2+ Stores (ER/SR) IP3->Ca_Store stimulates release Ca_Signal ↑ Intracellular Ca2+ Ca_Store->Ca_Signal Ca_Influx->Ca_Signal Aggregation Platelet Aggregation Ca_Signal->Aggregation COX_TXS->Aggregation MC4 4-Methylcatechol MC4->Ca_Signal influences signaling MC4->COX_TXS interferes with

Caption: 4-Methylcatechol's interference with platelet activation pathways.

References

A Comparative Guide to the Validation of 4-Methylcatechol Dimethylacetate Purity and Concentration using HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the validation of 4-Methylcatechol dimethylacetate purity and concentration. It includes a detailed experimental protocol for a representative HPLC method, a comparison with Gas Chromatography-Mass Spectrometry (GC-MS) as a viable alternative, and illustrative performance data. Additionally, this guide explores the biological context of 4-Methylcatechol as an inducer of Nerve Growth Factor (NGF) and presents a diagram of the associated signaling pathway.

Introduction

4-Methylcatechol dimethylacetate is a key intermediate in the synthesis of various compounds of interest in the pharmaceutical and fragrance industries. Ensuring the purity and accurately determining the concentration of this compound are critical steps for quality control, reaction yield optimization, and for guaranteeing the safety and efficacy of final products. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted analytical technique for these purposes due to its high resolution, sensitivity, and quantitative accuracy. This guide will delve into a typical HPLC method validation and compare it with GC-MS.

Experimental Protocols

A detailed experimental protocol for the analysis of a compound structurally similar to 4-Methylcatechol dimethylacetate is presented below as a representative method. This protocol can be adapted and optimized for the specific analysis of 4-Methylcatechol dimethylacetate.

High-Performance Liquid Chromatography (HPLC) Method

This reversed-phase HPLC (RP-HPLC) method with UV detection is suitable for the routine analysis of 4-Methylcatechol dimethylacetate.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 70:30 v/v). The mobile phase should be filtered and degassed before use.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm (This should be optimized by determining the UV absorbance maximum of 4-Methylcatechol dimethylacetate).

  • Run Time: Approximately 15 minutes.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of 4-Methylcatechol dimethylacetate reference standard in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Solution: Accurately weigh and dissolve the 4-Methylcatechol dimethylacetate sample in the mobile phase to a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

3. Method Validation Parameters:

The following parameters should be assessed to validate the HPLC method:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components. This is typically assessed by analyzing a blank (mobile phase), a placebo (if applicable), and the analyte.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is determined by injecting the calibration standards and plotting the peak area against the concentration. The correlation coefficient (r²) should be close to 1.

  • Range: The concentration interval over which the method is precise, accurate, and linear.

  • Accuracy: The closeness of the test results to the true value. This is often determined by a recovery study, where a known amount of the analyte is added to a sample and the recovery is calculated.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).

Data Presentation: HPLC Method Performance

The following table summarizes the typical performance characteristics of a validated HPLC method for the analysis of 4-Methylcatechol dimethylacetate.

Parameter HPLC Method
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (RSD%)
- Repeatability< 2.0%
- Intermediate Precision< 3.0%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of 4-Methylcatechol dimethylacetate, particularly for impurity profiling and identification.

Principle: In GC-MS, the sample is first vaporized and separated based on the components' boiling points and interactions with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification.

Comparison with HPLC:

Feature HPLC GC-MS
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Analyte Volatility Not required.Requires analyte to be volatile or to be made volatile through derivatization.
Separation Efficiency High.Very high.
Detection Typically UV-Vis, but can be coupled with MS.Mass Spectrometry, providing structural information.
Quantitation Excellent.Good, but often requires an internal standard for high accuracy.
Impurity Identification Limited with UV detection; requires MS for structural elucidation.Excellent for identification of unknown impurities through mass spectral libraries.

Mandatory Visualizations

Experimental Workflow for HPLC Validation

HPLC Validation Workflow for 4-Methylcatechol Dimethylacetate cluster_prep Preparation cluster_analysis HPLC Analysis cluster_validation Method Validation cluster_result Result prep_standard Prepare Standard Stock Solution prep_cal Prepare Calibration Standards prep_standard->prep_cal inject Inject Standards and Samples prep_cal->inject prep_sample Prepare Sample Solution prep_sample->inject hplc_system HPLC System Setup (Column, Mobile Phase, Flow Rate, etc.) hplc_system->inject acquire Acquire Chromatographic Data inject->acquire specificity Specificity acquire->specificity linearity Linearity & Range acquire->linearity accuracy Accuracy (Recovery) acquire->accuracy precision Precision (Repeatability & Intermediate) acquire->precision lod_loq LOD & LOQ acquire->lod_loq robustness Robustness acquire->robustness report Validation Report and Final Assay specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report

Caption: Workflow for the validation of an HPLC method for 4-Methylcatechol dimethylacetate.

Nerve Growth Factor (NGF) Signaling Pathway

4-Methylcatechol, the precursor to 4-Methylcatechol dimethylacetate, is known to be an inducer of Nerve Growth Factor (NGF). NGF plays a crucial role in the survival, development, and function of neurons. The binding of NGF to its high-affinity receptor, TrkA, initiates a cascade of intracellular signaling events.

Simplified NGF Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response NGF 4-Methylcatechol (Induces NGF) TrkA TrkA Receptor NGF->TrkA Binds and Activates Ras Ras TrkA->Ras Activates PI3K PI3K TrkA->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription Gene Transcription ERK->Transcription Translocates to Nucleus Akt Akt PI3K->Akt Response Neuronal Survival, Growth, and Differentiation Akt->Response Promotes Transcription->Response Leads to

Caption: Simplified Nerve Growth Factor (NGF) signaling cascade induced by 4-Methylcatechol.

Comparing the performance of 4-Methylcatecholdimethylacetate as a fragrance precursor to other compounds.

Author: BenchChem Technical Support Team. Date: November 2025

Comparison of Fragrance Precursor Technologies

The performance of a fragrance precursor is intrinsically linked to its chemical structure and the mechanism of fragrance release. Different classes of precursors offer distinct advantages depending on the desired application and release trigger.

Precursor ClassRelease Trigger(s)Typical Fragrance ReleasedAdvantagesDisadvantages
Ester-Based pH change (hydrolysis), Enzymes (esterases)Alcohols, Carboxylic acidsBiocompatible, tunable release rates.Susceptible to premature hydrolysis in aqueous environments.
Thioether-Based Oxidation, LightAldehydes, Ketones (e.g., δ-damascone)Good stability, suitable for laundry applications.[2]Potential for malodor formation from sulfur byproducts.[2]
Coumarin-Based Light (photocleavage)Carboxylic acids, AlcoholsHigh degree of control over release timing.[3]Requires light exposure, may not be suitable for all applications.
Galactose-Based pH change (retro 1,4-Michael-type reaction)Aldehydes, Ketones (e.g., δ-damascone)Good deposition on cotton, suitable for laundry products.[4]Release kinetics can be influenced by the hydrophobicity of the precursor.[4]
Imine-Based pH change (hydrolysis)AldehydesStable in surfactant solutions, provides a "blooming" effect.[3]Release is dependent on pH, which may vary in different product formulations.

Experimental Protocols for Performance Evaluation

The assessment of a fragrance precursor's efficacy relies on a systematic experimental approach to quantify the release of the volatile fragrance molecule over time.

Fragrance Release from an Aqueous Solution
  • Objective: To determine the rate of fragrance release in a controlled aqueous environment.

  • Methodology:

    • Dissolve a known concentration of the fragrance precursor in a buffered aqueous solution at a specific pH.

    • Maintain the solution at a constant temperature.

    • At predetermined time intervals, take aliquots of the solution.

    • Extract the released fragrance from the aliquot using a suitable organic solvent (e.g., dichloromethane).

    • Analyze the extracted fragrance concentration using Gas Chromatography-Mass Spectrometry (GC-MS).[5][6]

    • The release kinetics can be determined by plotting the concentration of the released fragrance against time.

Fragrance Release from a Substrate (e.g., Cotton Fabric)
  • Objective: To evaluate the performance of the precursor in a more realistic application setting.

  • Methodology:

    • Treat a standardized substrate (e.g., cotton swatch) with a solution containing the fragrance precursor.

    • Allow the substrate to dry under controlled conditions.

    • Place the treated substrate in a dynamic headspace analysis chamber.[2][4]

    • Pass a controlled flow of an inert gas over the substrate to collect the released volatile fragrance.

    • Trap the released fragrance on a suitable sorbent material.

    • Analyze the trapped fragrance using thermal desorption coupled with GC-MS.

    • Monitor the fragrance release over an extended period to determine the longevity of the scent.

Visualizing Fragrance Precursor Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams outline a generalized fragrance release mechanism and a typical experimental workflow for performance evaluation.

FragranceRelease Pro-Fragrance Pro-Fragrance Fragrance Fragrance Pro-Fragrance->Fragrance Release Trigger (e.g., pH, Light, Enzyme) Non-Volatile Moiety Non-Volatile Moiety Pro-Fragrance->Non-Volatile Moiety

Caption: Generalized fragrance release from a precursor molecule.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_release Fragrance Release cluster_analysis Analysis Precursor_Synthesis Precursor Synthesis and Characterization Substrate_Treatment Substrate Treatment (e.g., cotton) Precursor_Synthesis->Substrate_Treatment Trigger_Application Application of Release Trigger Substrate_Treatment->Trigger_Application Headspace_Sampling Dynamic Headspace Sampling Trigger_Application->Headspace_Sampling GC_MS GC-MS Analysis Headspace_Sampling->GC_MS Data_Analysis Data Analysis and Kinetics Modeling GC_MS->Data_Analysis

References

Comparative Guide to Analytical Methods for 4-Methylcatecholdimethylacetate Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of three common analytical techniques for the characterization and quantification of 4-Methylcatecholdimethylacetate: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The objective is to offer a comprehensive overview of their respective performances, supported by detailed experimental protocols, to aid in selecting the most suitable method for a given research or quality control objective.

The process of comparing and validating results from different analytical methods is known as cross-validation. This is a critical step to ensure data integrity, especially when methods are transferred between laboratories or when data from different techniques are combined for a regulatory submission.[1][2][3]

Data Presentation: Performance Comparison

The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and NMR for the analysis of small organic molecules like this compound. These values are based on standard method validation guidelines, such as those from the International Council for Harmonisation (ICH).[4][5]

Parameter HPLC-UV GC-MS NMR Spectroscopy (¹H, ¹³C)
Primary Use Quantitative Analysis (Assay, Purity)Identification & QuantificationStructural Elucidation & Identification
Linearity (R²) > 0.999> 0.995Not Typically Used for Quantification
Accuracy (% Recovery) 98.0 – 102.0%95.0 – 105.0%N/A (Primarily for structural info)
Precision (% RSD) < 2.0%< 5.0%N/A
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL~100 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.05 µg/mL~500 µg/mL
Analysis Time per Sample 5 – 15 minutes15 – 30 minutes5 – 60 minutes
Strengths Robust, reproducible, excellent for quantification.High sensitivity and selectivity, definitive identification.Unambiguous structure determination.
Limitations Requires chromophore, less definitive than MS.Sample must be volatile, potential for thermal degradation.Low sensitivity, requires larger sample amounts.[6][7]

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are representative and may require optimization for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is ideal for the routine quantification of this compound in various samples.

a. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound standard or sample.

  • Dissolve in a 10 mL volumetric flask using a mixture of acetonitrile and water (50:50 v/v) as the diluent.

  • Prepare a series of calibration standards by serial dilution of the stock solution to cover a concentration range of 1 µg/mL to 100 µg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

b. Chromatographic Conditions:

  • Instrument: HPLC system with a UV/Vis or Diode Array Detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 275 nm (based on typical absorbance for catechol derivatives).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing high sensitivity and specificity for both identification and quantification.[8]

a. Sample Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent like Dichloromethane or Ethyl Acetate.

  • Create calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 20 µg/mL.

  • An internal standard (e.g., a deuterated analog or a compound with similar chemical properties) should be added to all samples and standards for improved quantitative accuracy.

  • Transfer the final solutions to 2 mL autosampler vials.

b. GC-MS Conditions:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Time-of-Flight).

  • Column: HP-5MS or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[9]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless, 1 µL injection volume.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: Increase to 280°C at a rate of 20°C/min.

    • Hold: Maintain 280°C for 5 minutes.

  • MS Transfer Line Temp: 280°C.

  • Ion Source Temp: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full Scan (m/z 50-400) for identification and Selected Ion Monitoring (SIM) for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation, providing detailed information about the molecular framework.

a. Sample Preparation:

  • Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[10][11]

  • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[12]

  • Filter the solution through a pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[13]

b. NMR Acquisition Parameters:

  • Instrument: NMR Spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Experiment:

    • Pulse Program: Standard single-pulse experiment.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans.

  • ¹³C NMR Experiment:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans (due to lower natural abundance and sensitivity of ¹³C).[14]

Mandatory Visualization

The following diagrams illustrate the logical workflow for cross-validating the analytical methods described.

CrossValidation_Workflow Cross-Validation Workflow for this compound cluster_prep Sample Handling cluster_analysis Analytical Methods cluster_results Data Comparison & Validation Sample Bulk Sample of This compound Prep Prepare Stock Solution & Calibration Standards Sample->Prep HPLC HPLC-UV Analysis (Quantitative) Prep->HPLC GCMS GC-MS Analysis (Qualitative/Quantitative) Prep->GCMS NMR NMR Analysis (Structural ID) Prep->NMR Compare Compare Results: - Purity (HPLC vs GC-MS) - Concentration (HPLC vs GC-MS) - Identity (GC-MS vs NMR) HPLC->Compare GCMS->Compare NMR->Compare Validation Method Cross-Validation Report (Assess Bias & Comparability) Compare->Validation Signaling_Pathway_Placeholder Logical Flow for Method Selection Goal Analytical Goal Quant Quantification (Assay/Purity) Goal->Quant Need to quantify? ID Identification Goal->ID Need to identify? Struct Structure Elucidation Goal->Struct Need structure? HPLC Use HPLC-UV Quant->HPLC Routine Assay GCMS_Quant Use GC-MS (Trace Levels) Quant->GCMS_Quant Low Concentration GCMS Use GC-MS ID->GCMS NMR Use NMR Struct->NMR

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.